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  • Product: Isothiazol-4-ylmethanamine dihydrochloride
  • CAS: 2193067-17-1

Core Science & Biosynthesis

Foundational

Isothiazol-4-ylmethanamine dihydrochloride chemical structure and properties

Structure, Synthesis, and Application in Medicinal Chemistry Part 1: Executive Summary Isothiazol-4-ylmethanamine dihydrochloride (CAS: 2193067-17-1) represents a high-value heterocyclic building block in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary

Isothiazol-4-ylmethanamine dihydrochloride (CAS: 2193067-17-1) represents a high-value heterocyclic building block in modern drug discovery. Unlike its more ubiquitous isomer, thiazole, the isothiazole ring system offers unique electronic properties due to the adjacent sulfur-nitrogen (


) bond, which imparts distinct dipole moments and hydrogen-bonding capabilities.

This amine serves as a critical bioisostere for benzylamine and pyridylmethylamine moieties. Its primary utility lies in Fragment-Based Drug Discovery (FBDD), where it functions as a semi-rigid linker that positions pharmacophores with precise vector orientation while modulating lipophilicity (


) and metabolic stability. This guide dissects its chemical architecture, synthetic pathways, and handling protocols for high-fidelity research applications.
Part 2: Chemical Architecture & Properties

The molecule consists of a 5-membered isothiazole heteroaromatic ring substituted at the C4 position with a methanamine group. The dihydrochloride salt form is preferred for stability, preventing oxidative degradation of the free amine and reducing the volatility of the parent base.

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name 1-(Isothiazol-4-yl)methanamine dihydrochloride
CAS Number 2193067-17-1Salt form
Free Base CAS 2193061-81-1
Molecular Formula

Molecular Weight 187.09 g/mol Free base: ~114.17 g/mol
Appearance Off-white to pale yellow solidHygroscopic
Solubility Water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, DCM)
Acidity (pKa) ~9.5 (Amine), ~-0.5 (Ring N)Ring N is weakly basic; salt requires excess HCl
H-Bond Donors 3

and Ring

Part 3: Synthetic Pathways

The synthesis of Isothiazol-4-ylmethanamine typically proceeds via the reduction of isothiazole-4-carbonitrile . This route is preferred over the amide reduction due to the higher atom economy and availability of nitrile precursors generated via oxidative cyclization.

Core Synthetic Logic
  • Precursor Assembly : Construction of the isothiazole ring via oxidative cyclization of

    
    -amino thiones or dipolar cycloaddition.
    
  • Functionalization : Installation of the cyano group at C4 (if not present in the cyclization step).

  • Reduction : Selective reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ). Note: Catalytic hydrogenation (
    
    
    ) is often avoided due to sulfur poisoning of the catalyst.
  • Salt Formation : Immediate trapping of the free amine with anhydrous HCl to form the stable dihydrochloride.

Visualization: Synthetic Workflow

Synthesis cluster_conditions Critical Parameters Precursor Isothiazole-4-carbonitrile (C4H2N2S) Intermediate Isothiazol-4-ylmethanamine (Free Base) Precursor->Intermediate Reduction (0°C -> Reflux) Reagent Reduction Agent (LiAlH4 or BH3·THF) Reagent->Intermediate Product Isothiazol-4-ylmethanamine Dihydrochloride Intermediate->Product Salt Formation HCl Anhydrous HCl (in Dioxane/Ether) HCl->Product

Caption: Figure 1. Synthetic pathway converting the nitrile precursor to the stable dihydrochloride salt via hydride reduction.

Part 4: Medicinal Chemistry Applications[6][7][8][9]
Bioisosterism & Electronic Effects

The isothiazole ring is a classical bioisostere for thiazole , pyridine , and benzene . However, the


 bond creates a distinct electronic profile:
  • Electron Withdrawal : The isothiazole ring is electron-deficient, making the C4-position less prone to metabolic oxidation compared to a phenyl ring.

  • Vector Orientation : The geometry of the 4-substituted amine creates a specific bond angle (approx 120-130°) relative to the ring heteroatoms, critical for positioning substituents in receptor pockets (e.g., glutamate or GABA receptors).

  • Lipophilicity : Isothiazoles generally lower

    
     compared to thiophenes or benzenes, improving water solubility of the final drug candidate.
    
Strategic Usage in Drug Design[1][2]
  • Linker Strategy : Used to link a "warhead" (e.g., an electrophile or active pharmacophore) to a "tail" region in kinase inhibitors (e.g., MEK1/2 inhibitors).

  • GABA Agonists : Analogues of this structure (e.g., Thiomuscimol) target GABA_A receptors.[3] The 4-aminomethyl group mimics the flexible amine tail of GABA, while the ring constrains the conformation.

Visualization: SAR Logic

SAR Center Isothiazol-4-ylmethanamine Scaffold Bioisostere Bioisostere for Benzylamine Center->Bioisostere Structural Mimicry Solubility Lowers LogP (vs Phenyl) Center->Solubility Physicochemical Stability Metabolic Stability (Electron Deficient) Center->Stability ADME Property Target GABA Agonist Fragment Center->Target Receptor Binding

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the isothiazole scaffold in drug design.

Part 5: Experimental Protocols
Protocol 1: Handling and Storage

Rationale : As a dihydrochloride salt, the compound is prone to hygroscopicity. Absorption of water can lead to hydrolysis or stoichiometry shifts (loss of HCl).

  • Storage : Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Desiccation : Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Choice : Dissolve in DMSO or Methanol for biological assays. Avoid protic solvents if using as an electrophile partner in anhydrous coupling reactions.

Protocol 2: General Coupling Reaction (Amide Bond Formation)

Context : Reacting Isothiazol-4-ylmethanamine 2HCl with a carboxylic acid (


).
  • Dissolution : Suspend 1.0 eq of Isothiazol-4-ylmethanamine 2HCl in anhydrous DMF.

  • Free Basing : Add 2.5 - 3.0 eq of DIPEA (Diisopropylethylamine).

    • Expert Note: You need at least 2 eq of base to neutralize the 2HCl salt before the amine becomes nucleophilic.

  • Activation : Add 1.1 eq of coupling reagent (e.g., HATU or T3P ) and 1.0 eq of the Carboxylic Acid.

  • Reaction : Stir at Room Temperature for 2-4 hours. Monitor by LC-MS (Target mass = MW of Acid + 112 - 18).

  • Workup : Dilute with EtOAc, wash with saturated

    
     (to remove excess acid/coupling byproducts) and Brine. Dry over 
    
    
    
    .
References
  • Synthesis of Isothiazoles : Preparation of isothiazole-4-carbonitrile precursors. PrepChem. Available at: [Link]

  • Isothiazole Chemistry Review : Alam, M. A., et al. (2019).[4] "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers. Available at: [Link]

  • Bioisosterism in Drug Design : Patani, G. A., & LaVoie, E. J. (1996).[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. (Contextual grounding for isothiazole/thiazole equivalence).

  • MEK Inhibitor Applications : El Abdellaoui, H., et al. (2006).[5] "Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Exploratory

Isothiazole Building Blocks: A Technical Guide for Medicinal Chemistry

The following technical guide details the medicinal chemistry of isothiazole building blocks, structured for researchers and drug discovery professionals. Executive Summary The isothiazole (1,2-thiazole) scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry of isothiazole building blocks, structured for researchers and drug discovery professionals.

Executive Summary

The isothiazole (1,2-thiazole) scaffold represents a potent yet underutilized pharmacophore in modern drug discovery. Distinct from its ubiquitous isomer thiazole (1,3-thiazole), the isothiazole ring offers a unique electronic profile characterized by the weak N–S bond, high aromaticity, and specific hydrogen-bonding capabilities. While benzisothiazoles are well-established in neuropsychiatric drugs (e.g., Lurasidone, Ziprasidone), monocyclic isothiazoles are emerging as versatile bioisosteres for pyridine, thiazole, and carboxylic acid moieties. This guide provides an in-depth analysis of isothiazole synthesis, reactivity, and application in lead optimization.

The Isothiazole Pharmacophore

Electronic Structure & Bioisosterism

Isothiazole is a five-membered heteroaromatic ring containing nitrogen and sulfur in adjacent positions (1,2-relationship).[1][2][3][4] This connectivity imparts distinct physicochemical properties compared to the 1,3-thiazole isomer:

  • Dipole Moment: Isothiazole exhibits a lower dipole moment than thiazole, influencing membrane permeability and solubility.

  • Basicity: The nitrogen lone pair in isothiazole is less basic (

    
     for the conjugate acid) compared to thiazole (
    
    
    
    ) and pyridine (
    
    
    ). This reduced basicity is advantageous when mitigating hERG channel inhibition, often associated with basic amine centers.
  • H-Bonding: The nitrogen atom serves as a weak hydrogen bond acceptor.

  • 3-Hydroxyisothiazole: This tautomeric moiety is a classic bioisostere for carboxylic acids (pKa ~ 6-7), mimicking the acidity and planar geometry of the carboxylate anion while offering different lipophilicity profiles (e.g., in GABA agonists like Thioibotenic acid).

Comparison of Azole Bioisosteres
PropertyIsothiazole (1,2-S,N)Thiazole (1,3-S,N)Isoxazole (1,2-O,N)
Aromaticity HighModerateModerate
Basicity (pKa of

)
-0.5 (Very Weak)2.5 (Weak)-2.9 (Very Weak)
Metabolic Liability N–S reductive cleavageS-oxidation / EpoxidationN–O reductive cleavage
Lipophilicity (LogP) ~1.1~0.4~0.1

Synthetic Strategies & Regiocontrol

Constructing the isothiazole core requires navigating the labile nature of the N–S bond. Two primary strategies dominate: de novo ring construction and functionalization of existing cores.

De Novo Synthesis: The Singh Method

The condensation of


-ketodithioesters with ammonium acetate is a robust, "green" method for generating 3,5-disubstituted isothiazoles. This approach avoids hazardous elemental halogens and offers high atom economy.
Functionalization: Regioselective Lithiation

Functionalizing the isothiazole ring via lithiation is highly regioselective but condition-dependent.

  • C5-Lithiation: The C5 proton is the most acidic due to the inductive effect of the adjacent sulfur. Treatment of unsubstituted or 3-substituted isothiazoles with LDA at -78°C exclusively yields the C5-lithio species.

  • Lateral Lithiation: In 3,5-dimethylisothiazole, lithiation occurs laterally at the C5-methyl group, preserving the ring.

Electrophilic Substitution

Electrophilic attack (halogenation, nitration) occurs preferentially at C4 , the most electron-rich position. This orthogonality (C5-lithiation vs. C4-electrophilic attack) allows for the precise construction of trisubstituted scaffolds.

Experimental Protocols

Protocol A: Synthesis of 3-Bromoisothiazole-5-carboxylic acid

This protocol demonstrates the transformation of a carboxamide to a carboxylic acid, a key building block for amide coupling in library generation. The method utilizes a diazotization-hydrolysis sequence in trifluoroacetic acid (TFA).

Target: 3-Bromoisothiazole-5-carboxylic acid Reagents: 3-Bromoisothiazole-5-carboxamide, Sodium Nitrite (


), Trifluoroacetic Acid (TFA).[2][5]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-bromoisothiazole-5-carboxamide (1.0 equiv, e.g., 207 mg, 1.0 mmol).

  • Solvation: Add Trifluoroacetic acid (TFA) (2.5 mL) and cool the suspension to 0°C in an ice bath. Note: TFA acts as both solvent and acid catalyst.

  • Diazotization: Slowly add Sodium Nitrite (

    
    ) (4.0 equiv, 276 mg, 4.0 mmol) in small portions over 5 minutes. Monitor the exotherm.
    
  • Reaction: Stir the mixture at 0°C. Monitor consumption of starting material by TLC (typically complete within 15–30 minutes). The reaction proceeds via the formation of a diazonium-like species which is rapidly hydrolyzed.

  • Work-up: Pour the reaction mixture into ice-water (25 mL).

  • Extraction: Extract the aqueous phase with tert-butyl methyl ether (TBME) or Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The product, 3-bromoisothiazole-5-carboxylic acid, is obtained as a colorless solid (Yield: ~95%). Recrystallize from cyclohexane if necessary (mp 139–141°C).

Self-Validating Check: The product should show a distinct carboxylic acid proton in


 NMR (~13-14 ppm) and loss of the amide 

signals.

Metabolic Stability & Liability

A critical consideration in isothiazole drug design is the stability of the N–S bond.

  • Reductive Ring Opening: Unlike thiazoles, isothiazoles (and isoxazoles) are susceptible to reductive cleavage of the heteroatom-heteroatom bond by cytosolic aldehyde oxidase or cytochrome P450 enzymes.

  • Mechanism: The cleavage results in the formation of an

    
    -thioketo imine, which hydrolyzes to a 
    
    
    
    -amino-cis-enethione or alpha-dicarbonyl species.
  • Mitigation: Substitution at C3 and C5 (steric bulk) significantly retards this metabolic pathway. Benzofusion (as in Lurasidone) also stabilizes the ring against reductive opening.

Visualizations

Isothiazole Synthetic & Metabolic Workflow

The following diagram illustrates the primary synthetic routes (Singh Synthesis, Lithiation) and the metabolic ring-opening pathway.

Isothiazole_Chemistry Substrate Beta-Ketodithioester Isothiazole Isothiazole Core (3,5-Disubstituted) Substrate->Isothiazole Cyclocondensation Reagent NH4OAc (Singh Synthesis) Reagent->Isothiazole Lithiation C5-Lithiation (LDA, -78°C) Isothiazole->Lithiation Regioselective Deprotonation Metabolism Metabolic Reductive Cleavage Isothiazole->Metabolism P450 / Aldehyde Oxidase Functionalized 5-Substituted Isothiazole Lithiation->Functionalized Quench with E+ Electrophile Electrophile (E+) (e.g., CO2, R-X) Electrophile->Functionalized Metabolite Alpha-Dicarbonyls / Thioamides Metabolism->Metabolite Ring Opening

Caption: Synthetic assembly via Singh method, C5-functionalization via lithiation, and potential metabolic degradation pathway.

Pharmacophore & Bioisosteres

Comparison of Isothiazole with common bioisosteres.

Bioisosteres Iso Isothiazole (1,2-S,N) pKa ~ -0.5 High Aromaticity Weak H-Acceptor Thia Thiazole (1,3-S,N) pKa ~ 2.5 Mod. Aromaticity Mod. H-Acceptor Iso->Thia Positional Isomer Isox Isoxazole (1,2-O,N) pKa ~ -2.9 Lower Stability Weak H-Acceptor Iso->Isox S/O Exchange Pyridine Pyridine pKa ~ 5.2 High Basicity Strong H-Acceptor Iso->Pyridine Ring Contraction/Bioisostere

Caption: Physicochemical comparison of isothiazole with key bioisosteres thiazole, isoxazole, and pyridine.

Case Study: Lurasidone (Latuda)

While monocyclic isothiazole drugs are rare, the 1,2-benzisothiazole moiety is a cornerstone of the atypical antipsychotic Lurasidone .

  • Structure: Contains a piperazinyl-1,2-benzisothiazole.

  • Role of Scaffold: The benzisothiazole ring provides critical

    
     stacking interactions within the D2 receptor binding pocket.
    
  • Metabolism: Lurasidone undergoes extensive oxidative metabolism (N-dealkylation, hydroxylation of the norbornane ring). The isothiazole ring itself remains largely intact in the major metabolites, demonstrating that benzofusion confers significant metabolic stability compared to the monocyclic variants.

References

  • Regioselective Synthesis of Isothiazole Carboxylic Acids: Molbank2023 , 2023(1), M1557.[2]

  • Isothiazole Synthesis Review: Med. & Analy. Chem. Int. J.2019 , 3(2).

  • Lurasidone Pharmacology: Int. J. Neuropsychopharmacol.2010 , 13(Suppl 1).

  • Metabolic Ring Opening: Xenobiotica2005 , 35(8), 797-809.

  • Lithiation of Isothiazoles: J. Org. Chem.2002 , 67(7), 2375-2377.

Sources

Foundational

Technical Monograph: Isothiazole-4-methanamine Salts in Drug Discovery

Topic: Physicochemical Properties of Isothiazole-4-methanamine Salts Document Type: Technical Monograph & Experimental Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Isothiazole-4-methanamine Salts Document Type: Technical Monograph & Experimental Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

Executive Summary

Isothiazole-4-methanamine (CAS: 2193061-81-1 for HCl) represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). Structurally distinct from its more common isomer, thiazole-4-methanamine, the isothiazole variant offers a unique electronic profile characterized by a lower lipophilicity (LogP) and a distinct hydrogen bond acceptor vector at the ring nitrogen (


).

This guide details the physicochemical characterization, synthesis, and salt selection strategy for isothiazole-4-methanamine, specifically focusing on its hydrochloride salts. It addresses the critical challenge of handling the highly hygroscopic free base by stabilizing it through controlled salt formation.

Chemical Architecture & Electronic Profile

Structural Identity[1][2]
  • IUPAC Name: Isothiazol-4-ylmethanamine hydrochloride[1]

  • Common Name: 4-(Aminomethyl)isothiazole HCl

  • CAS Number: 2193061-81-1 (HCl), 2193067-17-1 (2HCl)

  • Molecular Formula:

    
    
    
Electronic Distribution & Basicity

The molecule contains two potential protonation sites, but their basicity differs by orders of magnitude, dictating the behavior of the salt in solution.

  • Primary Amine (Exocyclic): The methanamine group (

    
    ) is the primary basic center. While typical benzylamines have a pKa 
    
    
    
    9.3, the electron-withdrawing nature of the isothiazole ring (inductive effect of
    
    
    and
    
    
    ) lowers the pKa of the exocyclic amine to approximately 8.5 – 8.8 .
  • Ring Nitrogen (

    
    ):  The isothiazole ring nitrogen is weakly basic (pKa 
    
    
    
    -0.5). It does not protonate under physiological conditions (pH 7.4). Consequently, the dihydrochloride salt is kinetically unstable in aqueous solution, rapidly equilibrating to the monohydrochloride and releasing HCl.
Physicochemical Data Summary
PropertyValue / DescriptorContext
Molecular Weight 150.63 g/mol (Mono-HCl)Fragment-compliant (<300 Da)
Appearance Off-white to pale yellow solidHygroscopic in salt form
pKa (Calc.) ~8.6 (Amine), -0.5 (Ring N)Monocationic at pH 7.4
LogP (Free Base) ~0.2Low lipophilicity, high water solubility
H-Bond Donors 3 (in HCl salt)

group
H-Bond Acceptors 2Ring N and S (weak)
Solubility >50 mg/mL (Water)High aqueous solubility

Synthesis & Manufacturing Strategy

The synthesis of isothiazole-4-methanamine salts typically proceeds via the reduction of isothiazole-4-carbonitrile . This route avoids the handling of unstable intermediates.

Synthetic Workflow (Graphviz)

SynthesisPath cluster_0 Critical Control Point Start Isothiazole-4-carbonitrile (Precursor) Red Reduction (H2/Pd-C or LiAlH4) Start->Red THF, 0°C Inter Free Amine Intermediate (Unstable Oil) Red->Inter Workup (Avoid Acid) Salt Salt Formation (HCl in Dioxane/Ether) Inter->Salt Anhydrous Conditions Final Isothiazole-4-methanamine HCl (Stable Solid) Salt->Final Precipitation

Figure 1: Synthetic pathway converting the nitrile precursor to the stable hydrochloride salt. The free amine is prone to oxidative degradation and must be trapped immediately as a salt.

Detailed Protocol: Nitrile Reduction to Amine HCl

Objective: Synthesize isothiazole-4-methanamine HCl from isothiazole-4-carbonitrile.

  • Reduction: Dissolve isothiazole-4-carbonitrile (1.0 eq) in anhydrous THF under

    
    . Cool to 0°C. Slowly add 
    
    
    
    (2.0 eq) or use catalytic hydrogenation (
    
    
    , Pd/C) if halogen substituents are absent. Stir until TLC indicates consumption of starting material.
  • Quenching: Carefully quench with Glauber’s salt (

    
    ) or Fieser workup. Filter the aluminum salts and wash with THF.
    
  • Salt Formation (Critical Step): The filtrate contains the free amine. Do not concentrate to dryness as the free base is volatile and unstable.

    • Cool the filtrate to 0°C.

    • Add 4M HCl in dioxane (1.1 eq) dropwise. A precipitate should form immediately.

  • Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under

    
     (hygroscopic). Wash with cold ether.
    
  • Drying: Dry in a vacuum desiccator over

    
     to remove trace water/acid.
    

Salt Selection & Solid-State Logic

For drug development, the choice between the Monohydrochloride and Dihydrochloride is non-trivial.

Salt Form Decision Matrix
FeatureMonohydrochloride (HCl)Dihydrochloride (2HCl)Recommendation
Stoichiometry 1:1 (Amine protonated)1:2 (Amine + Ring N protonated)Mono-HCl
Stability Stable solidHygroscopic; releases HCl fumesMono-HCl
pH in Solution ~4.5 - 5.5< 2.0 (Highly Acidic)Mono-HCl
Crystallinity Moderate to HighPoor (often amorphous)Mono-HCl

Scientific Rationale: The pKa of the ring nitrogen (-0.5) means the dihydrochloride is a "forced" salt. Upon exposure to ambient humidity or dissolution in water, the second proton dissociates, creating a highly acidic microenvironment that can degrade the isothiazole ring (cleavage of the N-S bond). Therefore, the Monohydrochloride (CAS 2193061-81-1) is the only viable form for pharmaceutical formulation.

Salt Stability Workflow (Graphviz)

SaltStability Base Isothiazole-4-methanamine (Free Base) Mono Monohydrochloride Salt (Stable, pH ~5) Base->Mono +1 eq HCl Di Dihydrochloride Salt (Unstable, pH <2) Mono->Di + Excess HCl (anhydrous) Di->Mono Exposure to Moisture/Air Degradation Ring Cleavage / Polymerization Di->Degradation Long-term Storage

Figure 2: Stability relationship between salt forms. The dihydrochloride is kinetically unstable in the presence of moisture.

Experimental Protocols for Characterization

pKa Determination (Potentiometric Titration)

Since the isothiazole ring is sensitive to extreme pH, standard titration requires care.

  • System: Sirius T3 or equivalent autotitrator.

  • Solvent: Water with 0.15 M KCl (ionic strength adjustment).

  • Protocol:

    • Dissolve 5 mg of the HCl salt in 10 mL degassed water.

    • Titrate with 0.1 M KOH from pH 2.0 to pH 11.0.

    • Expectation: A single inflection point around pH 8.6 corresponding to the deprotonation of the exocyclic amine. The ring nitrogen deprotonation (pKa -0.5) will not be observed in this range.

HPLC Purity Method

Isothiazoles have distinct UV absorption.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 245 nm (Isothiazole characteristic band).

  • Note: The amine is polar and will elute early (low retention time). Use an ion-pairing agent (e.g., heptane sulfonic acid) if retention is insufficient.

References

  • BLD Pharm. (2025). Isothiazol-4-ylmethanamine hydrochloride MSDS and Properties. CAS 2193061-81-1.[2] Retrieved from

  • Sigma-Aldrich. (2025). C-Isothiazol-4-yl-methylamine dihydrochloride Product Sheet. CAS 2193067-17-1. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Isothiazole derivatives and physicochemical data. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Isothiazoles and related heterocycles. Retrieved from

Sources

Exploratory

Isothiazole vs. Thiazole Amine Derivatives: A Comparative Analysis of Bioisosteric Scaffolds

An In-depth Technical Guide for Drug Development Professionals Introduction In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered, sulfur- and nitrogen-containing azoles are particularly prominent. This guide provides a deep comparative analysis of two critical, yet distinct, isomeric scaffolds: isothiazole (1,2-thiazole) and thiazole (1,3-thiazole), with a specific focus on their amine derivatives. While structurally similar, the positional difference of the nitrogen atom imparts unique electronic, steric, and physicochemical properties that profoundly influence their reactivity, metabolic stability, and interaction with biological targets. For researchers and drug development professionals, understanding these nuanced differences is paramount for rational drug design, scaffold hopping, and lead optimization. This document moves beyond a simple recitation of facts to explain the causal relationships between structure and function, providing field-proven insights and actionable experimental protocols.

Part 1: Core Heterocyclic Scaffolds - A Comparative Analysis

The fundamental distinction between isothiazole and thiazole lies in the relative positions of the sulfur and nitrogen atoms. This seemingly minor structural alteration creates a cascade of differences in their chemical and physical nature.

Section 1.1: Structural and Electronic Differences

Isothiazole is a 1,2-azole, characterized by a direct sulfur-nitrogen (S-N) bond.[1] Thiazole is a 1,3-azole, where the heteroatoms are separated by a carbon atom.[2] This variance in atomic arrangement dictates the electronic distribution and aromatic character of the rings.

The S-N bond in isothiazole is relatively weak and influences its stability and reactivity. Thiazole, in contrast, is generally more stable and is a structural component of the essential vitamin B1 (Thiamine).[3] Both rings are planar and aromatic, with thiazole's aromaticity being well-documented by the chemical shifts of its ring protons in ¹H NMR, which resonate between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current.[2]

Calculated π-electron density maps reveal distinct reactivity profiles. For thiazole, the C5 position is the primary site for electrophilic substitution, while the C2 position is acidic and susceptible to deprotonation by strong bases.[2][4] In isothiazole, electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon, while nucleophilic attack is favored at C3 and C5.[3]

Section 1.2: Physicochemical Properties

The difference in heteroatom placement directly impacts properties like dipole moment, boiling point, and basicity.

PropertyIsothiazoleThiazoleRationale for Difference
IUPAC Name 1,2-Thiazole1,3-ThiazolePositional isomerism of heteroatoms.
Molecular Weight 85.13 g/mol 85.13 g/mol Isomers have identical molecular formulas (C₃H₃NS).
Boiling Point 114 °C[5]116-118 °CThe more symmetrical structure of thiazole may lead to stronger intermolecular forces.
Appearance Colorless liquid[5]Pale yellow liquidSubtle differences in electronic structure affect light absorption.
Odor Pyridine-like[3]Pyridine-likeBoth are nitrogen-containing heterocycles.
pKa (conjugate acid) -0.512.53[6]The nitrogen in thiazole is more basic (pyridine-like) as its lone pair is less influenced by the adjacent sulfur atom compared to the S-N bond in isothiazole.
Solubility Sparingly soluble in water[3]Sparingly soluble in water; soluble in alcohol, etherBoth are moderately polar aromatic compounds.
Section 1.3: Reactivity Profiles

The placement of the amino group, a strong electron-donating group, dramatically modulates the inherent reactivity of the parent heterocycle. It enhances the electron density of the ring, making it more susceptible to electrophilic attack and influencing the regioselectivity of reactions.

Reactivity cluster_iso Aminoisothiazole Reactivity cluster_thia Aminothiazole Reactivity I_C3 C3: Nucleophilic Attack I_C4 C4: Electrophilic Attack (Activated by NH2) I_C5 C5: Nucleophilic Attack I_N_endo Endocyclic N: Weakly Basic I_N_exo Exocyclic N: Nucleophilic, Basic I_N_exo->I_C3 influences C4 T_C2 C2: Nucleophilic Attack (Site of NH2 group) T_C4 C4: Electrophilic Attack T_g1 T_g1 T_C5 C5: Electrophilic Attack (Highly Activated by NH2) T_N_endo Endocyclic N: Protonation Site (Basic) T_N_exo Exocyclic N: Nucleophilic T_N_exo->T_C2 exocyclic amine tautomerism T_N_exo->T_C5 strongly activates

For 2-aminothiazoles , the amino group at the C2 position strongly activates the C5 position for electrophilic substitution through resonance. Halogenation, for instance, readily occurs at C5.[7] The endocyclic nitrogen at position 3 remains the primary site of protonation, making these compounds basic.[8]

For aminoisothiazoles , the effect is position-dependent. An amino group at C3 or C5 will enhance the reactivity of the C4 position towards electrophiles. The basicity is significantly lower than in aminothiazoles due to the electron-withdrawing nature of the adjacent sulfur atom relative to the ring nitrogen.

Part 2: Synthesis and Characterization

The synthetic routes to these scaffolds are distinct and well-established, providing reliable access for derivatization and library synthesis.

Section 2.1: Synthetic Strategy for 2-Aminothiazoles

The most robust and widely used method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[9][10] This reaction involves the condensation of an α-haloketone with a thiourea. Its reliability, tolerance of diverse functional groups, and often high yields make it a cornerstone of medicinal chemistry.

Hantzsch_Workflow start Start Materials: α-Haloketone & Thiourea dissolve Dissolve thiourea in solvent (e.g., Ethanol) start->dissolve add_ketone Add α-haloketone dissolve->add_ketone reflux Heat to reflux (2-4 hours) add_ketone->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool, concentrate, and/or precipitate product monitor->workup Reaction complete purify Purify by filtration or recrystallization workup->purify end Final Product: 2-Aminothiazole Derivative purify->end

  • Causality: This protocol uses ethanol as a solvent because both reactants are soluble at elevated temperatures, and it allows for a convenient reflux temperature. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon bearing the halogen, followed by cyclization and dehydration.[9] This self-validating system is monitored by TLC, where the disappearance of starting materials and the appearance of a new, typically more polar, product spot indicates reaction completion.

  • Materials:

    • 2-Bromoacetophenone (1.99 g, 10 mmol)

    • Thiourea (0.84 g, 11 mmol)

    • Ethanol (30 mL)

    • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • To a 100 mL round-bottom flask, add 2-bromoacetophenone (10 mmol) and thiourea (11 mmol).

    • Add 30 mL of ethanol to the flask.

    • Attach a reflux condenser and place the setup on a magnetic stirrer/hotplate.

    • Heat the reaction mixture to reflux (approx. 78°C) with stirring. Maintain reflux for 3 hours.

    • Monitor the reaction's progress by taking aliquots and running Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product will appear as a new spot with a lower Rf than the starting ketone.

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product hydrobromide salt will often precipitate.

    • Pour the cooled mixture into 100 mL of cold water and neutralize by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold water (2 x 20 mL).

    • Recrystallize the crude product from hot ethanol to yield pure 4-phenyl-1,3-thiazol-2-amine as a crystalline solid.

Section 2.2: Synthetic Strategy for Aminoisothiazoles

The synthesis of aminoisothiazoles is more complex due to the nature of the S-N bond. A common strategy involves the cyclization of a precursor that already contains the S-N linkage or the amination of a pre-formed isothiazole ring. For example, 3-aminoisothiazoles can be prepared from β-ketonitriles.

  • Causality: This method builds the isothiazole ring through oxidative cyclization. It relies on the reaction of an enamine with a source of sulfur and an oxidizing agent to form the S-N bond and induce ring closure. This approach provides specific access to the 5-amino isomer.

  • Materials:

    • 3-Aminocrotononitrile (1.64 g, 20 mmol)

    • Sulfur powder (0.64 g, 20 mmol)

    • Anhydrous ammonia

    • Dimethylformamide (DMF, 40 mL)

    • Pyridine (catalyst)

    • Round-bottom flask (100 mL), gas inlet tube

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 3-aminocrotononitrile (20 mmol) and sulfur powder (20 mmol) in 40 mL of DMF.

    • Add a catalytic amount of pyridine (approx. 0.5 mL).

    • Bubble anhydrous ammonia gas through the solution at a moderate rate for 4-6 hours at room temperature.

    • Monitor the reaction by TLC (5:5 Hexane:Ethyl Acetate). The disappearance of the starting nitrile indicates progress.

    • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

    • The product will precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford pure 5-amino-3-methylisothiazole.

Section 2.3: Spectroscopic Characterization

NMR and IR spectroscopy are indispensable tools for distinguishing between these isomers. The chemical shifts of the ring protons and carbons are highly diagnostic.

FeatureAminothiazole DerivativesAminoisothiazole DerivativesRationale
¹H NMR (Ring H) C4-H: ~6.5-7.5 ppmC5-H: ~6.3-7.0 ppm[11][12]C3-H: ~8.5 ppmC4-H: ~6.2 ppmC5-H: ~8.7 ppmThe protons on isothiazole are generally more deshielded due to the different electronic environment created by the S-N bond.
¹H NMR (NH₂) Broad singlet, ~4.9-7.2 ppm (D₂O exchangeable)[11][13]Broad singlet, variable shift (D₂O exchangeable)The chemical shift is highly dependent on solvent, concentration, and substitution.
¹³C NMR (Ring C) C2: ~168-170 ppmC4: ~105-115 ppmC5: ~140-155 ppm[11][13]C3: ~155 ppmC4: ~105 ppmC5: ~150 ppmThe carbon bearing the amino group (C2 in aminothiazole) is significantly deshielded. The chemical shifts provide a clear fingerprint for each scaffold.
IR (N-H Stretch) ~3100-3400 cm⁻¹ (often two bands for primary amine)[11]~3100-3400 cm⁻¹Characteristic stretching vibrations for the N-H bonds of the amino group.
IR (C=N Stretch) ~1515-1620 cm⁻¹[11][13]~1400-1600 cm⁻¹Reflects the imine-like character within the aromatic ring.

Part 3: Applications in Drug Development

The choice between an aminothiazole and an aminoisothiazole scaffold is a critical decision in drug design, driven by the desired target engagement, pharmacokinetic profile, and safety considerations.

Section 3.1: Aminothiazoles as Privileged Scaffolds

The 2-aminothiazole motif is widely recognized as a "privileged structure" in medicinal chemistry.[14] This designation stems from its presence in numerous approved drugs and its ability to interact with a wide range of biological targets through hydrogen bonding (as both donor and acceptor) and π-stacking interactions.

  • Examples in Marketed Drugs:

    • Dasatinib: A tyrosine kinase inhibitor used in cancer therapy.

    • Meloxicam: A non-steroidal anti-inflammatory drug (NSAID).[15]

    • Famotidine: An H₂ receptor antagonist used to treat stomach ulcers.[16]

    • Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease.[15]

The prevalence of this scaffold is a double-edged sword. While its utility is proven, the 2-aminothiazole group has also been flagged as a potential structural alert or "toxicophore," susceptible to metabolic activation that can lead to reactive metabolites.[14] This necessitates careful evaluation of metabolic stability and potential toxicity during development.

Section 3.2: Aminoisothiazoles in Medicinal Chemistry

Aminoisothiazoles are less common in approved drugs but represent a valuable bioisosteric alternative to aminothiazoles. They offer a different vector space for substituents and a distinct electronic and metabolic profile. The weaker S-N bond can be a site for metabolic cleavage, a property that can be exploited for prodrug design or must be mitigated to ensure compound stability.

  • Examples in Drug Discovery:

    • Ziprasidone (and analogs): An atypical antipsychotic where the core is a benzisothiazole derivative. The isothiazole nitrogen is crucial for its activity.

    • Aurora Kinase Inhibitors: Isothiazole derivatives have been developed as potent inhibitors of Aurora kinases, which are targets in oncology.

    • Antiviral Agents: Certain isothiazole derivatives have shown promise as antiviral agents, including for HIV.[17]

The strategic replacement of an aminothiazole with an aminoisothiazole can be a powerful tool in lead optimization to circumvent metabolic liabilities, alter solubility, or explore new interactions with a target protein.

Conclusion

The distinction between isothiazole and thiazole amine derivatives is a clear illustration of how subtle changes in molecular architecture can lead to profound differences in chemical behavior and biological function.

  • Thiazole amines , particularly the 2-amino derivatives, are well-established, highly versatile scaffolds with predictable synthesis (Hantzsch) and a rich history in approved therapeutics. Their basicity and electronic profile are well-understood, though their potential for metabolic activation requires careful consideration.

  • Isothiazole amines are a less-explored but equally promising class of compounds. They offer a distinct set of physicochemical properties, including lower basicity and a different reactivity profile. They serve as crucial bioisosteres for modulating pharmacokinetics and exploring novel structure-activity relationships.

For the drug development professional, a deep understanding of both systems is not merely academic; it is essential for the rational design of next-generation therapeutics. By leveraging the unique characteristics of each scaffold, researchers can fine-tune molecular properties to overcome challenges in efficacy, selectivity, and safety, ultimately accelerating the journey from discovery to clinical application.

References

  • Isothiazole. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences and Research. [URL Not Available]
  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry. [Link]

  • An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. (2016). Synlett. [URL Not Available]
  • 2-Aminothiazole. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemico-Biological Interactions. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.). ResearchGate. [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

  • The Chemistry of 5-aminothiazole and its derivatives. (n.d.). Khurnia Krisna Puji Pamungkas. [URL Not Available]
  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. (2016). SciSpace. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of... (n.d.). The Royal Society of Chemistry. [Link]

  • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. [Link]

  • SYNTHESIS AND STRUCTURAL STUDIES OF 3-ACYLAMINO-4- AMINO-2,3-DIHYDRO-2-IMINOTHIAZOLE-5-CARBOXYLATES AND 4-ACYLHYDRAZINO-2-AMINOT. (2003). Semantic Scholar. [Link]

  • Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of some new 5- substituted of... (n.d.). Journal of Chemical and Pharmaceutical Research. [URL Not Available]
  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2025). ResearchGate. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). ResearchGate. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. [Link]

  • 24.10: Heterocyclic Amines. (2023). Chemistry LibreTexts. [Link]

  • Chemistry of the thiazoles. (n.d.). Journal of Scientific & Industrial Research. [URL Not Available]
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers. [Link]

  • Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives. (n.d.). J-Stage. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • Calculated π-electron density of thiazole. (n.d.). ResearchGate. [Link]

  • Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (n.d.). SciELO. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. [Link]

  • 2-Aminothiazole | C3H4N2S | CID 2155. (n.d.). PubChem. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR-From Spectra to Structures. [URL Not Available]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). OUCI. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of Isothiazol-4-ylmethanamine Dihydrochloride

Executive Summary Compound: Isothiazol-4-ylmethanamine Dihydrochloride CAS: 2193067-17-1 (Salt), 2193061-81-1 (Free Base) Molecular Formula: This technical guide provides a structural and physicochemical analysis of Isot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Isothiazol-4-ylmethanamine Dihydrochloride CAS: 2193067-17-1 (Salt), 2193061-81-1 (Free Base) Molecular Formula:



This technical guide provides a structural and physicochemical analysis of Isothiazol-4-ylmethanamine dihydrochloride, a critical fragment in fragment-based drug discovery (FBDD). While specific experimental pKa values for this fragment are rarely indexed in public primary literature, this guide synthesizes authoritative structural data, heteroaromatic chemistry principles, and analog comparisons to define its ionization profile. It further provides a validated experimental protocol for researchers to determine the precise dissociation constants in their specific formulation.

Part 1: Structural Analysis & Theoretical pKa Prediction

The "Dihydrochloride" Stoichiometry Paradox

The commercial supply of this compound as a dihydrochloride (


) presents a physicochemical nuance that must be understood before experimentation.
  • Site A (Primary Amine): The exocyclic aminomethyl group (

    
    ) is a typical base. It readily accepts a proton to form the ammonium species (
    
    
    
    ).
  • Site B (Isothiazole Ring Nitrogen): The ring nitrogen is extremely weakly basic due to the electron-withdrawing nature of the adjacent sulfur atom and the aromaticity of the ring.

Critical Insight: The pKa of the isothiazole ring nitrogen is approximately -0.5 [1][2].[1][2] Therefore, the dihydrochloride salt is likely stable only in the solid state or in high concentrations of acid. Upon dissolution in water (pH ~7), the proton on the ring nitrogen will dissociate immediately, releasing one equivalent of free HCl. The solution will be highly acidic.

Predicted Ionization Constants (pKa)

Based on Hammett substituent constants and structural analogs (benzylamine and thiazol-4-ylmethanamine), the ionization profile is defined as follows:

Ionization CenterSpecies EquilibriumPredicted pKa RangeElectronic Influence
Ring Nitrogen (N-2)

-0.5 ± 0.2 Strong inductive effect of Sulfur; Aromatic delocalization.
Exocyclic Amine

8.3 – 8.8 The isothiazole ring is electron-withdrawing, lowering the pKa relative to benzylamine (9.33).

Implication for Researchers: At physiological pH (7.4), the ring nitrogen is neutral, and the primary amine is predominantly protonated (


). The molecule carries a net charge of +1.

Part 2: Visualization of Ionization Pathways

The following diagram illustrates the sequential deprotonation of the dihydrochloride salt as pH increases.

IonizationPath Salt Solid State Dihydrochloride Salt (2HCl) Soln_Acid Solution (pH < 0) Ring N: Protonated (+) Amine: Protonated (+) Net Charge: +2 Salt->Soln_Acid Dissolution in Water Soln_Phys Physiological (pH 7.4) Ring N: Neutral Amine: Protonated (+) Net Charge: +1 Soln_Acid->Soln_Phys pKa1 ~ -0.5 (Ring N Deprotonates) Soln_Basic Basic (pH > 10) Ring N: Neutral Amine: Neutral Net Charge: 0 Soln_Phys->Soln_Basic pKa2 ~ 8.5 (Amine Deprotonates)

Figure 1: Ionization pathway of Isothiazol-4-ylmethanamine 2HCl from solid state to basic solution.

Part 3: Experimental Determination Protocol

Since the exact pKa can shift based on ionic strength and temperature, researchers should determine the value experimentally using Potentiometric Titration , the Gold Standard for amine salts.

Materials & Setup
  • Compound: ~5-10 mg Isothiazol-4-ylmethanamine 2HCl.

  • Titrant: 0.1 M NaOH (Standardized, Carbonate-free).

  • Solvent: Degassed HPLC-grade water (maintain

    
    ).
    
  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen blanket (essential to prevent

    
     absorption affecting high pH readings).
    
Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

  • Sample Preparation: Dissolve the compound in 20 mL of 0.15 M KCl solution. Note: The initial pH will be very low (< 2.0) due to the release of the "second" HCl equivalent.

  • Titration Workflow:

    • Acidic Baseline: If initial pH > 2.5, add a known volume of 0.1 M HCl to lower pH to ~2.0. This ensures the titration curve captures the full buffer region of the amine.

    • Titration: Add 0.1 M NaOH in small increments (e.g., 5-10

      
      ). Wait for electrode stability (<0.1 mV/sec drift) before recording.
      
    • Endpoint: Continue titrating until pH reaches ~11.5 to fully deprotonate the amine.

  • Data Processing: Plot pH vs. Volume of NaOH. Use the Bjerrum method or second-derivative analysis to identify the inflection point corresponding to the amine deprotonation.

Workflow Visualization

Protocol Start Start: Dissolve 2HCl Salt in 0.15 M KCl Check_pH Check Initial pH Start->Check_pH Acidify Add 0.1 M HCl (Target pH < 2.0) Check_pH->Acidify If pH > 2.5 Titrate Titrate with 0.1 M NaOH (Inert Atmosphere) Check_pH->Titrate If pH < 2.5 Acidify->Titrate Record Record pH vs Volume (Wait for Stability) Titrate->Record Stepwise Record->Titrate Until pH 11.5 Analyze Calculate pKa via First Derivative (dpH/dV) Record->Analyze Complete

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Part 4: Biological & Solubility Implications[4]

Solubility Profile
  • pH 1 - 8: High solubility. The molecule is cationic (ammonium form).

  • pH > 9: Reduced solubility. The molecule approaches its neutral free-base form. In high-concentration assays (>10 mM), precipitation may occur near the pKa of the amine.

Stability Warning

The isothiazole ring is sensitive to nucleophilic attack under strongly basic conditions, which can lead to ring opening [1].

  • Precaution: Avoid prolonged exposure to pH > 12.

  • Storage: Store the dihydrochloride salt in a desiccator at -20°C. It is hygroscopic; moisture absorption will lead to hydrolysis and stoichiometry errors in weighing.

References

  • Isothiazoles: Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.[3] (2002).[3]

  • Isothiazole Acidity Data. Bordwell pKa Table / Organic Chemistry Data.

  • Basicity Trends of Amines. Master Organic Chemistry. (2017).

  • PubChem Compound Summary: Methylisothiazolinone (Analog). National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Protocol for Isothiazol-4-ylmethanamine Dihydrochloride

Executive Summary Isothiazol-4-ylmethanamine is a high-value heterocyclic building block in medicinal chemistry, often employed as a bioisostere for benzylamine or pyridylmethanamine moieties to modulate metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazol-4-ylmethanamine is a high-value heterocyclic building block in medicinal chemistry, often employed as a bioisostere for benzylamine or pyridylmethanamine moieties to modulate metabolic stability and lipophilicity (


). However, its commercial availability as a dihydrochloride salt (.2HCl)  presents a specific synthetic challenge: the high lattice energy and acidity of the salt can stall standard amide coupling reactions if not managed via precise base stoichiometry and solubility control.

This guide details a robust, self-validating protocol for coupling Isothiazol-4-ylmethanamine .2HCl with carboxylic acids, ensuring high yields while preserving the integrity of the sensitive isothiazole S-N bond.

Chemical Profile & Strategic Analysis

Substrate Properties
PropertyDataCritical Implication
Compound Isothiazol-4-ylmethanamine .2HClPrimary amine nucleophile
CAS 2193067-17-1Verified Registry Number
MW ~187.09 g/mol Calculation basis for stoichiometry
Form Off-white solid (Salt)Insoluble in DCM/EtOAc ; Soluble in DMF/Water
Acidity Dihydrochloride (2 eq.[1][2][3][4] HCl)Requires >3.0 eq.[5] Base for activation
Stability Isothiazole RingSensitive to strong reducing agents (cleaves S-N bond)
The "Stoichiometric Trap"

A common failure mode with this substrate is under-basification. Standard protocols often call for 1.5–2.0 equivalents of base (e.g., DIPEA).

  • The Math: The first 2.0 equivalents of base are consumed solely to neutralize the .2HCl counterions.

  • The Consequence: If only 2.0 eq. of base is added, the amine remains protonated (ammonium form) or trapped as a mono-salt, rendering it non-nucleophilic.

  • The Fix: You must provide >3.5 equivalents of base to ensure the free amine species is available for the nucleophilic attack.

Decision Matrix: Selecting the Coupling Method

Before starting, select the protocol based on your carboxylic acid partner and scale.

CouplingDecision Start Start: Select Acid Partner IsAcidStable Is Acid Stable/Commercial? Start->IsAcidStable Scale Reaction Scale? IsAcidStable->Scale Yes HATU Method A: HATU/DIPEA (High Success Rate, <1g) IsAcidStable->HATU No (Unstable/Precious) Scale->HATU Small (<100mg) AcidCl Method B: Acid Chloride (Cost Effective, >1g) Scale->AcidCl Large (>1g) T3P Method C: T3P (Propylphosphonic anhydride) (Low Epimerization Risk) Scale->T3P Chiral/Sensitive

Figure 1: Decision matrix for selecting the optimal amide coupling strategy.

Detailed Protocols

Method A: HATU-Mediated Coupling (The Gold Standard)

Recommended for discovery-phase synthesis (10 mg – 500 mg).

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Isothiazol-4-ylmethanamine .2HCl (1.1 eq)

  • HATU (1.1 – 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq )

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation Phase:

    • In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.1 eq).

    • Add DIPEA (1.0 eq only at this stage).

    • Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated ester (O-At ester).

  • Salt Neutralization & Addition:

    • In a separate vial, suspend Isothiazol-4-ylmethanamine .2HCl (1.1 eq) in minimal DMF.

    • Add the remaining DIPEA (3.0 eq).

    • Critical Check: Ensure the solid dissolves. The solution may warm slightly (exothermic neutralization). If cloudy, sonicate briefly.

    • Add this amine/base solution dropwise to the Activated Acid mixture.

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Monitoring: Use LC-MS. Ninhydrin stain is often ineffective for isothiazoles; UV visualization (254 nm) is required.

  • Work-up (Aqueous):

    • Dilute reaction with EtOAc (10x volume).

    • Wash sequentially with:

      • 5% LiCl (aq) – Removes DMF.

      • Sat. NaHCO₃ – Removes unreacted acid.

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: Acid Chloride (Schotten-Baumann Conditions)

Recommended for scale-up or unreactive amines.

Reagents:

  • Acid Chloride (1.0 eq)

  • Isothiazol-4-ylmethanamine .2HCl (1.0 eq)

  • Triethylamine (TEA) or DIPEA (4.5 eq )

  • Solvent: DCM (Dichloromethane) or THF[5]

Protocol:

  • Suspend the amine .2HCl salt in DCM (0.2 M).

  • Cool to 0°C (ice bath).

  • Add Base (4.5 eq) slowly. The suspension should clear as the free base is liberated.

  • Add the Acid Chloride (1.0 eq) dropwise.

  • Allow to warm to RT and stir for 1 hour.

  • Quench: Add water. Separate phases. Wash organic layer with 1N HCl (briefly) to remove excess pyridine/base, then NaHCO₃.

Mechanism & Troubleshooting

Reaction Pathway & Salt Interference

The following diagram illustrates why the "Pre-Neutralization" step is non-negotiable for the dihydrochloride salt.

Mechanism cluster_trap The Failure Mode Salt Isothiazole-CH2-NH2 . 2HCl (Inactive Solid) Base1 + 2.0 eq Base (Neutralization) Salt->Base1 Dissolution FreeBase Free Amine (Active Nucleophile) Base1->FreeBase Liberation Product Amide Product FreeBase->Product Nucleophilic Attack ActivatedAcid Activated Acid (HATU-Ester) ActivatedAcid->Product Trap If Base < 2.0 eq: Amine remains protonated Reaction Stalls

Figure 2: Mechanistic pathway highlighting the critical neutralization step.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of 2HCl salt.Increase base to 4.0–5.0 eq. Ensure amine salt is fully dissolved in DMF before adding to acid.
Starting Material Remains Activated ester hydrolysis.Ensure DMF is anhydrous. Water competes with the amine for the activated ester.
Dark Reaction Mixture Isothiazole ring decomposition.Avoid high temperatures (>60°C). The isothiazole S-N bond is thermally sensitive in basic media.
Emulsion during Workup DMF presence.Wash organic layer with 5% LiCl solution (3x) to strip DMF into the aqueous phase.

References

  • Isothiazole Chemistry & Stability

    • Hamad Elgazwy, A.-S. S. (2003).[6] The chemistry of isothiazoles. Tetrahedron, 59(39), 7445–7463. Link

    • Note: Provides foundational knowledge on the stability of the S-N bond under various conditions.
  • General Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][7][8] Tetrahedron, 61(46), 10827-10852. Link

    • Note: The authoritative review on coupling agents (H
  • Handling Amine Salts in Coupling

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Note: Discusses the influence of base stoichiometry on reaction r
  • Compound Data Source

    • Sigma-Aldrich/Merck. (n.d.). C-Isothiazol-4-yl-methylamine dihydrochloride Product Sheet. Retrieved October 2023. Link

Sources

Application

Application Note: Solubility &amp; Handling of Isothiazol-4-ylmethanamine Dihydrochloride

This Application Note and Protocol Guide is designed for researchers and medicinal chemists requiring precise handling strategies for Isothiazol-4-ylmethanamine dihydrochloride . Executive Summary & Chemical Context Isot...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists requiring precise handling strategies for Isothiazol-4-ylmethanamine dihydrochloride .

Executive Summary & Chemical Context

Isothiazol-4-ylmethanamine dihydrochloride is a polar, heteroaromatic building block used frequently in fragment-based drug discovery (FBDD) and lead optimization. Structurally, it consists of an electron-deficient isothiazole ring substituted with a methylamine group.

The Solubility Challenge: As a dihydrochloride salt , this compound exhibits high lattice energy and ionic character, rendering it insoluble in the standard organic solvents (DCM, THF, Toluene) used for downstream cross-coupling or amidation reactions. Successful utilization requires understanding its "Solubility Switch"—the transition from the ionic salt form (storage stable) to the free base (reaction active).

Physicochemical Profile
PropertyValue / Description
Appearance Off-white to pale yellow hygroscopic solid
Ionic Character High (2 x HCl counterions)
H-Bond Donors 3 (Amine NH₃⁺ protons)
Primary Solubility Water, DMSO, Methanol (High)
Insolubility Dichloromethane (DCM), Diethyl Ether, Hexanes, Toluene

Solubility Landscape

The following table categorizes solvent compatibility based on the compound's ionic lattice interactions versus solvation energy.

Solvent ClassSolventSolubility RatingApplication Context
Aqueous Water (pH < 7)Excellent (>100 mg/mL) Stock solutions, aqueous workups.
Polar Aprotic DMSOHigh (>50 mg/mL) NMR analysis, biological assays, reaction solvent.
Polar Aprotic DMF / DMAcGood (~20-50 mg/mL) Peptide coupling reactions.
Polar Protic Methanol / EthanolModerate to Good Recrystallization, transfer solvent.
Chlorinated Dichloromethane (DCM)Negligible Do not use for dissolving the salt directly.
Ethers THF / Diethyl EtherInsoluble Antisolvent for precipitation.
Hydrocarbons Hexane / TolueneInsoluble Washing impurities.

Critical Insight: Attempting to dissolve the dihydrochloride salt directly in DCM or THF for an amide coupling reaction will result in a suspension, leading to poor kinetics and heterogeneous mixtures. You must perform an in-situ neutralization or a free-base isolation first.

Protocol 1: Self-Validating Solubility Screen

Use this protocol to verify the solubility limit of your specific batch, as particle size and crystal habit can affect dissolution rates.

Objective: Determine the saturation point in a target solvent (e.g., DMSO).

  • Preparation: Weigh 10 mg of Isothiazol-4-ylmethanamine 2HCl into a 1.5 mL HPLC vial.

  • Incremental Addition: Add the solvent in 50 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4]

    • Turbid/Particles: Insoluble.

  • Calculation: If 10 mg dissolves in 100 µL, Solubility = 100 mg/mL.

  • Validation: Centrifuge at 10,000 rpm for 2 mins. If a pellet forms, the apparent solubility was a suspension.

Protocol 2: In-Situ Free-Basing for Organic Synthesis

This is the industry-standard method for using this salt in amidation or reductive amination reactions within organic solvents (DCM/DMF).

Mechanism: The addition of a tertiary amine base (DIPEA or TEA) deprotonates the ammonium salt, releasing the free amine which is then soluble in the organic media.

Reagents:

  • Isothiazol-4-ylmethanamine 2HCl (1.0 equiv)

  • Dichloromethane (DCM) or DMF (Solvent)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

Step-by-Step Workflow:

  • Suspension: Suspend the dihydrochloride salt in DCM (0.1 M concentration). Note: It will look cloudy/heterogeneous.

  • Activation: Add DIPEA dropwise while stirring vigorously.

    • Stoichiometry Note: You need 2 equivalents to neutralize the 2HCl, plus 0.5-1.0 equivalent excess to drive the equilibrium.

  • Solubilization: Stir for 10–15 minutes at Room Temperature.

    • Visual Check: The cloudy suspension should turn clear or significantly more translucent as the lipophilic free base forms and dissolves in DCM.

  • Reaction: Add your electrophile (e.g., Acid Chloride, Activated Carboxylic Acid) immediately after this solubilization step.

Protocol 3: Isolation of Free Base (Isothiazol-4-ylmethanamine)

Use this only if your reaction is sensitive to chloride ions or excess base.

  • Dissolution: Dissolve the 2HCl salt in a minimum amount of water (e.g., 1 g in 5 mL).

  • Basification: Cool to 0°C and slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Isothiazoles are polar; multiple extractions are necessary.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Filter and evaporate the solvent carefully under reduced pressure (Cold bath, <30°C).

    • Warning: Low molecular weight amines can be volatile. Do not apply high vacuum for extended periods.

Visualization of Workflows

Diagram 1: Solubility & Solvent Selection Logic

This decision tree guides the researcher to the correct solvent system based on the intended application.

SolubilityLogic Start Start: Isothiazol-4-ylmethanamine 2HCl Goal What is your Goal? Start->Goal Store Long-term Storage Goal->Store Assay Biological Assay / NMR Goal->Assay Rxn_Aq Reaction (Aqueous) Goal->Rxn_Aq Rxn_Org Reaction (Organic: DCM/THF) Goal->Rxn_Org Solid Keep as Solid (Desiccator) Store->Solid DMSO Dissolve in DMSO or D2O Assay->DMSO Water Dissolve in Water/Buffer Rxn_Aq->Water Suspension Salt is INSOLUBLE in DCM Rxn_Org->Suspension Direct Addition FreeBase Protocol 2: Add DIPEA (In-Situ) Suspension->FreeBase Required Step Soluble Clear Solution (Active Free Base) FreeBase->Soluble

Caption: Decision matrix for solvent selection based on experimental intent. Note the critical requirement for base neutralization in organic synthesis.

Diagram 2: In-Situ Free Basing Mechanism

Visualizing the transition from the insoluble lattice to the reactive species.

FreeBasing Salt R-NH3+ Cl- (Salt) [Insoluble in DCM] Transition Proton Transfer Salt->Transition Base Base (DIPEA/TEA) Base->Transition FreeAmine R-NH2 (Free Base) [Soluble in DCM] Transition->FreeAmine Releases Byproduct DIPEA-HCl Salt [Soluble/Inert] Transition->Byproduct Forms

Caption: Mechanism of in-situ neutralization. The insoluble salt is converted to the soluble free amine via proton transfer to the auxiliary base.

References

  • Sigma-Aldrich. C-Isothiazol-4-yl-methylamine dihydrochloride Product Page (CAS 2193067-17-1). Retrieved from (Search Term: 2193067-17-1).

  • National Center for Biotechnology Information. PubChem Compound Summary for Isothiazole Derivatives. Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine salt solubility and free-basing protocols).
  • Bld Pharm. Isothiazol-4-ylmethanamine hydrochloride Properties. Retrieved from .

(Note: Specific solubility constants for this catalog number are proprietary to manufacturers; the data above represents empirically validated behavior for primary amine dihydrochlorides in heteroaromatic systems.)

Sources

Method

Procedure for converting Isothiazol-4-ylmethanamine dihydrochloride to free base

Procedure for the Conversion of Isothiazol-4-ylmethanamine Dihydrochloride to its Free Base Abstract This document provides a comprehensive, in-depth guide for the conversion of Isothiazol-4-ylmethanamine dihydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Procedure for the Conversion of Isothiazol-4-ylmethanamine Dihydrochloride to its Free Base

Abstract

This document provides a comprehensive, in-depth guide for the conversion of Isothiazol-4-ylmethanamine dihydrochloride to its corresponding free base. This protocol is designed for researchers, scientists, and drug development professionals who utilize isothiazole-containing building blocks in their synthetic workflows. The following sections will detail the chemical principles, a step-by-step experimental protocol, methods for reaction monitoring and product characterization, as well as critical safety considerations. The causality behind each experimental choice is explained to provide a thorough understanding of the process.

Introduction

Isothiazol-4-ylmethanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isothiazole scaffold is present in a variety of biologically active compounds, exhibiting a broad spectrum of activities.[1][2] Often, this amine is supplied as a more stable dihydrochloride salt to improve its shelf-life and handling characteristics.[3] However, for many synthetic transformations, particularly those involving nucleophilic addition or coupling reactions, the free base form of the amine is required.

The conversion of an amine salt to its free base is a fundamental acid-base reaction.[3] This process involves the deprotonation of the ammonium salt using a suitable base, followed by the extraction of the liberated, neutral free base into an organic solvent. The choice of base, solvent, and reaction conditions are critical for achieving a high yield and purity of the final product, while also ensuring the stability of the isothiazole ring.[1][4]

Chemical Principles and Considerations

The conversion of Isothiazol-4-ylmethanamine dihydrochloride to its free base is governed by the following equilibrium:

Choice of Base:

Two common bases for this type of conversion are sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃).

  • Sodium Hydroxide (NaOH): A strong base that will quantitatively deprotonate the amine salt. It is cost-effective and readily available. However, the high pH generated by NaOH could potentially affect the stability of the isothiazole ring, although the isothiazole ring is generally considered to be relatively stable.[1]

  • Sodium Bicarbonate (NaHCO₃): A weaker base that provides a milder reaction environment (pH around 8.4). While safer for sensitive substrates, it may not be sufficiently basic to completely deprotonate the amine, potentially leading to lower yields.

For this protocol, we will utilize a dilute solution of sodium hydroxide to ensure complete conversion, with careful monitoring of the reaction conditions to mitigate any potential degradation.

Solvent Selection for Extraction:

The free base of Isothiazol-4-ylmethanamine is expected to have significantly higher solubility in organic solvents compared to its dihydrochloride salt. The choice of extraction solvent is critical for efficient isolation of the product. Common choices include:

  • Dichloromethane (DCM): A versatile solvent that can dissolve a wide range of organic compounds. Its density is greater than water, which can be advantageous for separation.

  • Ethyl Acetate (EtOAc): A less toxic alternative to chlorinated solvents. It is a good solvent for moderately polar compounds.

  • Diethyl Ether (Et₂O): A highly volatile solvent that is easy to remove. However, it is extremely flammable and can form explosive peroxides.

Based on the expected polarity of the free base, dichloromethane or ethyl acetate are recommended. This protocol will utilize ethyl acetate.

Experimental Protocol

This protocol is designed for the conversion of 1 gram of Isothiazol-4-ylmethanamine dihydrochloride. The quantities can be scaled accordingly.

Materials and Equipment
Material/EquipmentSpecifications
Isothiazol-4-ylmethanamine dihydrochloride1.0 g
Sodium hydroxide (NaOH)Pellets or powder
Deionized water
Ethyl acetate (EtOAc)Reagent grade
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Granular
250 mL Separatory funnel
100 mL Round-bottom flask
Magnetic stirrer and stir bar
pH paper or pH meter
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
TLC chamber
UV lamp (254 nm)
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Step-by-Step Procedure
  • Dissolution of the Salt: In a 100 mL beaker, dissolve 1.0 g of Isothiazol-4-ylmethanamine dihydrochloride in 20 mL of deionized water. Stir the mixture with a magnetic stir bar until the solid is completely dissolved.

  • Basification: While stirring, slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise to the dissolved salt solution. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the NaOH solution until the pH of the aqueous layer is approximately 11-12. A milky or cloudy appearance may be observed as the free base begins to form.

  • Extraction: Transfer the aqueous solution to a 250 mL separatory funnel. Add 30 mL of ethyl acetate to the separatory funnel.

  • Liquid-Liquid Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup. Allow the layers to separate completely. The top layer will be the organic phase (ethyl acetate) containing the free base, and the bottom layer will be the aqueous phase.

  • Separation of Layers: Carefully drain the lower aqueous layer into a beaker. Collect the upper organic layer in a clean 100 mL Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): To maximize the yield, return the aqueous layer to the separatory funnel and extract it two more times with 20 mL portions of ethyl acetate. Combine all the organic extracts in the same Erlenmeyer flask.

  • Drying the Organic Phase: Add anhydrous sodium sulfate (or magnesium sulfate) to the combined organic extracts to remove any residual water. Swirl the flask gently. Add the drying agent until it no longer clumps together.

  • Filtration: Filter the dried organic solution through a fluted filter paper into a pre-weighed 100 mL round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure. Be cautious not to overheat the sample. A water bath temperature of 30-40°C is recommended.

  • Final Product: The resulting residue in the round-bottom flask is the Isothiazol-4-ylmethanamine free base, which should be a liquid or a low-melting solid. The yield can be calculated based on the final weight.

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC):

TLC is a quick and effective method to monitor the progress of the extraction and to assess the purity of the final product.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) with a small amount of triethylamine (e.g., 1%) to prevent streaking of the amine on the silica plate.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization:

    • UV Light (254 nm): The isothiazole ring is aromatic and should be visible as a dark spot under a UV lamp.[5][6]

    • Potassium Permanganate (KMnO₄) Stain: Amines are readily oxidized by potassium permanganate, resulting in a yellow or brown spot on a purple background.[7][8]

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, producing a characteristic purple or yellow color upon heating.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS can be used to confirm the molecular weight of the free base and to assess its purity.

  • Column: A C18 reversed-phase column is suitable for the analysis of polar amines.[9][10][11]

  • Mobile Phase: A gradient of water and acetonitrile or methanol containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[12][13]

  • Detection: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of amines, monitoring for the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the isolated free base. The spectra should be compared with literature data for similar isothiazole derivatives if available. The disappearance of the broad signals from the ammonium protons and the shifts in the signals of the protons and carbons adjacent to the amino group will confirm the conversion.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Ventilation: Perform the experiment in a well-ventilated fume hood.

  • Handling of Isothiazoles: Isothiazole and its derivatives can be toxic and may cause skin and eye irritation.[14][15] Avoid inhalation of vapors and direct contact with the skin and eyes.

  • Handling of Sodium Hydroxide: Sodium hydroxide is corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

  • Handling of Organic Solvents: Ethyl acetate is flammable. Keep away from open flames and ignition sources.

Workflow and Data Summary

Experimental Workflow

G cluster_start Starting Material cluster_process Conversion and Extraction cluster_end Final Product & Analysis start Isothiazol-4-ylmethanamine dihydrochloride in Water basification Basification with 1M NaOH (pH 11-12) start->basification Step 1 extraction Liquid-Liquid Extraction with Ethyl Acetate basification->extraction Step 2 drying Drying of Organic Phase (Anhydrous Na₂SO₄) extraction->drying Step 3 filtration Filtration drying->filtration Step 4 evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation Step 5 product Isothiazol-4-ylmethanamine (Free Base) evaporation->product Step 6 tlc TLC Analysis product->tlc lcms LC-MS Analysis product->lcms nmr NMR Analysis product->nmr

Caption: Workflow for the conversion of Isothiazol-4-ylmethanamine dihydrochloride to its free base.

Quantitative Data Summary
ParameterValue
Starting Material (Dihydrochloride)1.0 g
Molecular Weight (Dihydrochloride)187.09 g/mol
Moles of Starting Material~5.34 mmol
Molecular Weight (Free Base)114.17 g/mol
Theoretical Yield of Free Base~0.61 g
Volume of 1M NaOHAs required to reach pH 11-12
Volume of Ethyl Acetate (Total)70 mL (30 mL + 2 x 20 mL)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete basification.Ensure the pH of the aqueous layer is maintained at 11-12. Use a calibrated pH meter for accurate measurement.
Insufficient extraction.Perform at least three extractions with fresh solvent. Ensure vigorous shaking for adequate mixing of the layers.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is not pure (by TLC/LC-MS) Incomplete conversion.Re-dissolve the product in a minimal amount of dilute acid, re-basify, and re-extract.
Degradation of the product.Avoid excessive heat during solvent removal. Ensure the base is added slowly and with cooling if the reaction is exothermic.
Difficulty in isolating the product Product is highly volatile.Use a cold trap on the rotary evaporator and avoid prolonged exposure to high vacuum.
Product is a liquid at room temperature.Ensure the round-bottom flask is accurately pre-weighed.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the efficient conversion of Isothiazol-4-ylmethanamine dihydrochloride to its free base. By understanding the underlying chemical principles and following the outlined steps, researchers can reliably obtain the desired free amine in high purity, ready for subsequent synthetic applications. The inclusion of methods for reaction monitoring and product characterization ensures the quality and identity of the final product. Adherence to the specified safety precautions is paramount throughout the procedure.

References

  • Isothiazole. (2023). In Wikipedia. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(7), 4078–4087.
  • Kozlov, A. I., & Rybakova, E. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synlett, 30(17), 1887-1904.
  • MDPI. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67515, Isothiazole. Retrieved from [Link]

  • PubChem. (n.d.). Isothiazole. Retrieved from [Link]

  • ResearchGate. (2023). What reagent to use for visualization of isoxazole on TLC. Retrieved from [Link]

  • ScienceDirect. (2017). Isothiazole. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (2022). New Journal of Chemistry, 46(36), 17468-17478.
  • Wikipedia. (2023). Free base. Retrieved from [Link]

  • You, S. L., & Li, X. L. (2020). Isothiazoles.
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Isothiazoles. Chinese Journal of Organic Chemistry, 40(10), 3245-3263.
  • Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of heteroaromatic compounds. Quantitative aspects. Advances in Heterocyclic Chemistry, 22, 71-121.
  • YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • YouTube. (2017). TLC Visualization. Retrieved from [Link]

Sources

Application

Using Isothiazol-4-ylmethanamine as a ligand in coordination chemistry

Executive Summary Isothiazol-4-ylmethanamine (CAS 2193061-81-1) represents a distinct class of "soft-borderline" hybrid ligands.[1] Unlike its ubiquitous isomer thiazol-4-ylmethanamine or the homologous 3-(aminomethyl)py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazol-4-ylmethanamine (CAS 2193061-81-1) represents a distinct class of "soft-borderline" hybrid ligands.[1] Unlike its ubiquitous isomer thiazol-4-ylmethanamine or the homologous 3-(aminomethyl)pyridine, this scaffold incorporates an N–S bond within the aromatic ring, imparting unique electronic deficiency and lipophilicity profiles.[1]

This guide details the protocols for utilizing isothiazol-4-ylmethanamine as a ligand in coordination chemistry. It focuses on overcoming the specific challenges of this ligand—namely, the low basicity of the ring nitrogen and the handling of the commercially available hydrochloride salt. The protocols below are optimized for the synthesis of Platinum(II) and Copper(II) complexes, serving as templates for antiproliferative metallodrug design and catalytic applications.

Chemical Profile & Ligand Properties[1][2][3][4][5]

Before initiating synthesis, researchers must understand the donor-acceptor properties that dictate coordination geometry.

PropertyValue / DescriptionImpact on Coordination
Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(Free Base)
MW: 114.17 g/mol (Free Base); 150.63 g/mol (HCl salt)
Donor Atoms N(exocyclic): Primary amine (

)N(ring): Isothiazole nitrogen (

)
Bidentate Potential: Forms a stable 6-membered chelate ring (

).
Basicity (pKa) Amine: ~8.2 (Est.)Ring N: ~ -0.5The ring nitrogen is extremely weakly basic compared to pyridine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

). It requires a "soft" metal (Pt, Pd) or chelate effect to bind effectively.
Electronic Effect Electron-withdrawing (-I, -M)The isothiazole ring pulls density from the amine, making the

harder than a typical benzylamine but softer than an amide.
Structural Visualization

The ligand can adopt two primary modes:[2][3]

  • Monodentate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  Binding solely through the primary amine. Common with first-row transition metals (Zn, Ni) in steric crowding.
    
  • Chelating (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  Binding through both nitrogens. Favored by square-planar metals (
    
    
    
    ) like Pt(II) and Pd(II).

Application Note: Ligand Preparation

Context: The ligand is almost exclusively supplied as the hydrochloride salt (Isothiazol-4-ylmethanamine HCl).[1] Direct reaction of the salt with metal halides often fails due to the protonation of the amine donor.

Protocol A: In-Situ Neutralization (Recommended)

Use this method for small-scale (<100 mg) screenings to minimize oxidation.[1]

  • Dissolve 1.0 eq of Isothiazol-4-ylmethanamine HCl in Methanol (MeOH) .

  • Add 1.05 eq of Triethylamine (

    
    )  or Diisopropylethylamine (DIPEA) .
    
  • Stir for 10 minutes at Room Temperature (RT).

  • Critical Step: Do not filter the amine hydrochloride salt immediately unless using a non-polar solvent. In MeOH, the ammonium salt by-product usually remains soluble; proceed directly to metal addition.

Protocol B: Free Base Isolation (Scale-Up)

Use this method for >1 g synthesis or water-sensitive metal precursors.[1]

  • Suspend the HCl salt in minimal water (

    
    ).
    
  • Adjust pH to ~10 using saturated

    
     solution.
    
  • Extract

    
     with Dichloromethane (DCM) .
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo (Keep bath temp <40°C; isothiazoles can be volatile/thermally sensitive).
    
  • Store the resulting oil under Argon at -20°C.

Experimental Protocols: Metal Complexation

Protocol 1: Synthesis of cis-[Pt(L)Cl₂] Analogues

Target: Cisplatin bioisosteres for antitumor screening.[1] Mechanism: The "soft" Platinum(II) center drives the chelation of the weak ring nitrogen, forming a stable 6-membered ring.

Reagents:

  • Potassium Tetrachloroplatinate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )
    
  • Isothiazol-4-ylmethanamine HCl[1]

  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or 
    
    
    
  • Solvent: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or 
    
    
    
    :DMF (9:1)

Step-by-Step:

  • Metal Solution: Dissolve

    
     (200 mg, 0.48 mmol) in 5 mL deionized 
    
    
    
    . Filter to remove any insoluble black particles (Pt black).
  • Ligand Solution: In a separate vial, dissolve Isothiazol-4-ylmethanamine HCl (73 mg, 0.48 mmol) in 2 mL

    
    . Add 1.0 eq of KOH (aq) to neutralize.
    
  • Addition: Dropwise add the ligand solution to the stirring red Pt solution.

  • Reaction: Heat the mixture to 50°C for 24 hours.

    • Observation: The red color will fade to yellow/orange, and a precipitate often forms.

  • Workup:

    • Cool to 4°C overnight to maximize precipitation.

    • Filter the yellow solid (the complex).

    • Wash with cold water (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ), Ethanol (
      
      
      
      ), and Diethyl Ether (
      
      
      ).
  • Drying: Vacuum dry at 40°C for 4 hours.

Protocol 2: Synthesis of [Cu(L)₂]Cl₂ Complexes

Target: Investigation of superoxide dismutase (SOD) mimicry or antimicrobial activity.

Reagents:

  • Copper(II) Chloride Dihydrate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )
    
  • Isothiazol-4-ylmethanamine (Free base or HCl + Base)[1]

  • Solvent: Ethanol (Abs.)[2]

Step-by-Step:

  • Dissolve

    
     (1.0 eq) in Ethanol.
    
  • Add Isothiazol-4-ylmethanamine (2.0 eq) slowly.

    • Note: A color change from pale blue to deep blue/green indicates coordination of the amine.

  • Reflux for 2 hours.

  • Concentrate the solution to half volume.

  • Add Diethyl Ether dropwise until turbidity is observed.

  • Crystallize at -20°C.

Characterization Guide

Validating the coordination mode is critical. Use the following markers:

TechniqueObservationInterpretation
¹H NMR (DMSO-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Downfield Shift of

(

ppm)
Confirms coordination of the exocyclic amine.
¹H NMR (DMSO-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Shift of Ring Proton H3/H5 If H3 (adjacent to N) shifts significantly (

ppm), the ring Nitrogen is coordinated (Chelate). If no shift, it may be monodentate.
IR Spectroscopy ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

stretch
Shifts from ~3300

(free) to ~3200-3100

(bound).
IR Spectroscopy

ring stretch
Shift of the isothiazole ring mode (~1500-1400 region) indicates ring N involvement.
Mass Spectrometry Isotope Pattern Look for the characteristic Pt or Cu isotope distribution.

usually corresponds to

or

.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing these complexes, highlighting the critical branching based on metal hardness/softness.

IsothiazoleCoordination Start Isothiazol-4-ylmethanamine HCl Base Neutralization (Et3N or KOH) Start->Base FreeLigand Free Ligand (L) Active Species Base->FreeLigand MetalSelect Select Metal Center FreeLigand->MetalSelect PathPt Soft Metal (Pt, Pd) Target: Chelation MetalSelect->PathPt Pt(II) / Pd(II) PathCu Borderline Metal (Cu, Zn) Target: Monodentate/Chelate Mix MetalSelect->PathCu Cu(II) / Zn(II) RxnPt Reaction: 50°C, H2O Thermodynamic Control PathPt->RxnPt RxnCu Reaction: Reflux EtOH Kinetic Control PathCu->RxnCu ProdPt Product: cis-[Pt(L)Cl2] 6-Membered Chelate Ring RxnPt->ProdPt Slow Precipitation ProdCu Product: [Cu(L)2]Cl2 Deep Blue/Green Complex RxnCu->ProdCu Crystallization

Caption: Workflow for the coordination of Isothiazol-4-ylmethanamine, distinguishing between soft (Pt) and borderline (Cu) metal synthetic routes.

Structure-Activity Relationship (SAR) Logic[1]

When designing drugs using this ligand, the following rationale applies (Bioisosterism):

SAR_Logic Pyridine Reference Ligand: 3-(Aminomethyl)pyridine Isothiazole Target Ligand: Isothiazol-4-ylmethanamine Pyridine->Isothiazole Bioisosteric Replacement Feature1 Lipophilicity (LogP) Isothiazole > Pyridine Isothiazole->Feature1 Feature2 Metabolic Stability N-S bond cleavage potential Isothiazole->Feature2 Feature3 Geometry 6-Membered Chelate (Same) Isothiazole->Feature3 Outcome Altered Pharmacokinetics & Cytotoxicity Profile Feature1->Outcome Feature2->Outcome Feature3->Outcome

Caption: SAR rationale for replacing pyridine with isothiazole in metallodrug design.

References

  • Isothiazole Chemistry Review: Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Source:Synthesis (Thieme), 2019.
  • Coordination Chemistry of 1,2-Azoles

    • Title: Coordination chemistry of thiazoles, isothiazoles and thiadiazoles.
    • Source:Coordination Chemistry Reviews, 2020 (via ResearchG
    • URL:[Link]

  • Ligand Source & Data

    • Title: Isothiazol-4-ylmethanamine hydrochloride Product Page.[1]

    • Source: BLD Pharm / Sigma-Aldrich.[1]

  • pKa & Electronic Properties

    • Title: pKa values of nitrogen heterocycles in acetonitrile and water.[4]

    • Source:European Journal of Organic Chemistry, 2017.[4]

    • URL:[Link][1]

Sources

Method

Click chemistry applications of isothiazole-4-methanamine derivatives

Application Note: Click Chemistry Applications of Isothiazole-4-methanamine Derivatives Executive Summary & Strategic Value Isothiazole-4-methanamine (CAS: 1334424-00-0) represents a high-value "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Click Chemistry Applications of Isothiazole-4-methanamine Derivatives

Executive Summary & Strategic Value

Isothiazole-4-methanamine (CAS: 1334424-00-0) represents a high-value "privileged scaffold" in modern drug discovery. The isothiazole ring acts as a bioisostere for pyridine and phenyl rings, offering unique electronic properties (electron-deficient aromaticity) and specific hydrogen-bonding vectors that can improve metabolic stability and potency.

However, incorporating this scaffold via "Click Chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) presents specific challenges. The sulfur and nitrogen atoms in the isothiazole ring can coordinate with the Copper(I) catalyst, potentially poisoning the reaction or requiring higher catalyst loading.

This guide provides field-proven protocols to overcome these challenges, enabling the efficient use of isothiazole-4-methanamine in Fragment-Based Drug Discovery (FBDD), PROTAC linker synthesis, and bioconjugation.

Core Chemistry & Reaction Logic

To utilize isothiazole-4-methanamine in click chemistry, the primary amine must first be converted into a "click-ready" handle. We define two primary pathways:

  • Pathway A (The Azide Route): Direct conversion of the amine to an azide via diazotransfer. This creates a minimal-footprint "Isothiazole-Methyl-Azide" for clicking with alkyne-tagged libraries.

  • Pathway B (The Alkyne Route): Derivatization of the amine with an activated alkyne acid (e.g., propiolic acid). This creates a stable "Isothiazole-Alkyne" amide for clicking with azide-tagged biomolecules.

Visualizing the Workflow

IsothiazoleClickWorkflow Start Isothiazole-4-methanamine (Starting Material) Diazo Diazotransfer (ISA-HCl, K2CO3) Start->Diazo Pathway A Coupling Amide Coupling (Propargylic Acid, HATU) Start->Coupling Pathway B Azide Isothiazole-4-methyl Azide (Click-Ready Azide) Diazo->Azide TriazoleA 1,2,3-Triazole Product A (Minimal Linker) Azide->TriazoleA CuAAC (+ R-Alkyne) Cat CRITICAL: Use THPTA Ligand to prevent Cu-poisoning by Isothiazole Azide->Cat Alkyne N-(Isothiazol-4-ylmethyl)propiolamide (Click-Ready Alkyne) Coupling->Alkyne TriazoleB 1,2,3-Triazole Product B (Amide Linker) Alkyne->TriazoleB CuAAC (+ R-Azide) Alkyne->Cat

Figure 1: Strategic pathways for converting Isothiazole-4-methanamine into click-ready building blocks. Note the requirement for ligand-assisted catalysis.

Detailed Experimental Protocols

Protocol A: Synthesis of Isothiazole-4-methyl Azide (Diazotransfer)

Use this pathway when you need the shortest possible distance between the isothiazole ring and the target molecule.

Safety Warning: Organic azides with low molecular weight can be explosive. Maintain a Carbon/Nitrogen ratio > 3.[1] Work behind a blast shield. Do not concentrate to dryness/neat form; store as a solution.

Materials:

  • Isothiazole-4-methanamine hydrochloride

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) – Safer alternative to Triflyl azide

  • Potassium Carbonate (

    
    )
    
  • Copper(II) Sulfate (

    
    )
    
  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Dissolve isothiazole-4-methanamine HCl (1.0 equiv) in MeOH (0.5 M concentration).

  • Base Addition: Add

    
     (2.5 equiv) and catalytic 
    
    
    
    (0.01 equiv). The copper acts as a catalyst for the diazotransfer.
  • Reagent Addition: Add ISA·HCl (1.2 equiv) slowly at room temperature.

  • Reaction: Stir at ambient temperature for 12–16 hours. Monitor by TLC (ninhydrin stain will show loss of amine; azide is UV active).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (to remove imidazole byproduct and unreacted amine).

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      .
      
  • Storage: Do not distill. Concentrate carefully to ~0.5 M solution in EtOAc or DCM and store at -20°C.

Protocol B: The "Ligand-Accelerated" Click Reaction (CuAAC)

This protocol is optimized specifically for isothiazoles to prevent catalyst deactivation by the sulfur atom.

The Challenge: Isothiazoles can act as ligands for Copper(I), forming inactive complexes. The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) stronger than the isothiazole but leaves it open for catalysis.

Reaction Table: Optimized Conditions

ComponentEquivalentsConcentrationRole
Isothiazole-Azide 1.0100 mMClick Partner 1
Terminal Alkyne 1.2120 mMClick Partner 2
CuSO4 · 5H2O 0.05 (5 mol%)--Pre-catalyst
THPTA Ligand 0.25 (25 mol%)--Critical: Protects Cu from Isothiazole
Sodium Ascorbate 0.50 (50 mol%)--Reducing Agent (Cu II

I)
Solvent ----DMSO/Water or tBuOH/Water (1:1)

Step-by-Step Procedure:

  • Ligand Premix: In a separate vial, mix the

    
     solution and THPTA solution. The color should turn light blue. Allow to stand for 5 minutes. This ensures the active catalytic complex forms before it sees the isothiazole.
    
  • Substrate Mix: Dissolve the Isothiazole-Azide (or Alkyne) and the reaction partner in the solvent mixture (DMSO/Water 1:1 is preferred for drug-like molecules).

  • Initiation: Add the Cu-THPTA premix to the substrate solution.

  • Reduction: Add the Sodium Ascorbate solution last to start the reaction.

  • Incubation: Stir at room temperature for 2–4 hours.

    • Note: If the reaction turns yellow/brown, it indicates Cu(I) oxidation or precipitation. Add more ascorbate.

  • Purification:

    • Dilute with water.

    • If the product precipitates, filter and wash with water (removes Cu/Ligand).

    • If soluble, extract with EtOAc, dry, and purify via flash chromatography.

Applications & Case Studies

Application 1: Fragment-Based Drug Discovery (FBDD)

Isothiazoles are excellent bioisosteres for phenyl rings, often improving solubility and metabolic stability.

  • Workflow: An isothiazole-4-methanamine "fragment" is converted to the azide (Protocol A). It is then "clicked" against a library of 100+ alkyne-functionalized fragments.

  • Result: A library of 1,4-disubstituted triazoles where the isothiazole moiety engages in specific

    
    -
    
    
    
    stacking or Hydrogen bonding (N-2 is a weak acceptor) within the protein pocket.
Application 2: PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require precise linkers.

  • Design: The isothiazole-4-methanamine is used as the attachment point for an E3 ligase ligand (e.g., Thalidomide derivative).

  • Method: React Isothiazole-4-methanamine with a Propargyl-PEG-NHS ester. This installs a PEG linker with a terminal alkyne (Pathway B).

  • Click: This construct is then clicked to an azide-functionalized Target Protein Ligand.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction Stalls < 50% Isothiazole S/N coordinating Copper.Increase THPTA ligand ratio to 5:1 relative to Copper. Do not increase Copper alone.
Green Precipitate Copper(II) precipitation (incomplete reduction).Add 0.5 eq more Sodium Ascorbate. Degas solvents with Nitrogen.
Low Yield (Azide Route) Volatility of Isothiazole-Methyl-Azide.Do not rotovap to dryness. Keep in solution. Use Pathway B (Amide) for higher MW stability.
Byproducts observed Triazole isomer formation (rare in CuAAC).Ensure Cu(I) is active.[2] Thermal (uncatalyzed) click gives mixtures; CuAAC is regiospecific.

References

  • Reaction of Isothiazoles: Synthesis of isothiazoles derivatives from 2-imino-3,4-dihydro-2H-pyrrole. Medwin Publishers.

  • Isothiazole Chemistry & Stability: New isothiazole derivatives: synthesis, reactivity, physicochemical properties. PubMed.

  • Click Chemistry Catalysis: Copper(II) bis–thiazole complex... as a highly efficient catalyst for click synthesis. ResearchGate.

  • General Isothiazole Synthesis: Synthesis of isothiazoles. Organic Chemistry Portal.

  • Diazotransfer Protocols: Imidazole-1-sulfonyl Azide: A Safe and Efficient Reagent for the Synthesis of Azides. Organic Syntheses. (Standard Protocol Reference).

Sources

Application

Preparation of stock solutions for Isothiazol-4-ylmethanamine dihydrochloride

Application Note: Precision Preparation of Isothiazol-4-ylmethanamine Dihydrochloride Stock Solutions Abstract This technical guide outlines the standardized protocol for preparing, validating, and storing stock solution...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of Isothiazol-4-ylmethanamine Dihydrochloride Stock Solutions

Abstract

This technical guide outlines the standardized protocol for preparing, validating, and storing stock solutions of Isothiazol-4-ylmethanamine dihydrochloride (CAS: 2193067-17-1 / 2193061-81-1 analog).[1] As a polar, hygroscopic primary amine salt, this compound requires specific handling to prevent hydrolysis, oxidation, and concentration errors derived from moisture uptake. This document details solvent selection logic, step-by-step solvation protocols, and quality control measures to ensure experimental reproducibility in fragment-based drug discovery (FBDD) and synthetic applications.

Chemical Profile & Physicochemical Properties

Before handling, it is critical to understand the stoichiometry and physical behavior of the salt form.

PropertyDetail
Compound Name Isothiazol-4-ylmethanamine dihydrochloride
Core Structure Isothiazole ring with a C4-methylamine substituent
Salt Stoichiometry 2 HCl : 1 Base (Dihydrochloride)
Molecular Formula C₄H₆N₂S[1] · 2HCl
Molecular Weight ~187.09 g/mol (Theoretical) *
Solubility Profile High in Water (>50 mM); High in DMSO (>50 mM); Low in Acetonitrile/DCM
Acidity (pKa) Aqueous solution will be highly acidic (pH < 3.[1]0) due to HCl dissociation.[1]
Hygroscopicity High .[1] The salt readily absorbs atmospheric moisture.[1]

*Note: Always verify the specific batch molecular weight on your Certificate of Analysis (CoA), as hydration states (e.g., hemihydrate) can alter the effective mass.[1]

Solvent Selection Logic

The choice of solvent dictates the stability and applicability of the stock solution.[1]

  • Water (Milli-Q / DEPC-treated):

    • Pros: Excellent solubility; ideal for immediate chemical synthesis or aqueous buffer reactions.[1]

    • Cons: Promotes hydrolysis over long periods; susceptible to microbial growth; freeze-thaw cycles can cause pH shifts.[1]

    • Verdict: Use for short-term use (1-2 weeks) or immediate synthesis.[1]

  • Dimethyl Sulfoxide (DMSO) - Anhydrous:

    • Pros: Cryoprotective; prevents hydrolysis; standard for High-Throughput Screening (HTS) and cellular assays; sterile.[1]

    • Cons: Hygroscopic (absorbs water from air); high freezing point (~18°C).[1]

    • Verdict:Preferred for long-term storage (>6 months) and biological libraries.[1]

Protocol A: Preparation of 100 mM DMSO Stock (Gold Standard)

This protocol is designed for long-term storage and biological assay use.[1]

Materials Required
  • Isothiazol-4-ylmethanamine dihydrochloride (Solid)[1][2]

  • Anhydrous DMSO (≥99.9%, stored under Nitrogen/Argon)[1]

  • Amber glass vials (Borosilicate, screw-top with PTFE-lined caps)[1]

  • Analytical Balance (Precision 0.01 mg)

  • Vortex mixer[1][3]

  • Nitrogen/Argon gas line (optional but recommended)[1]

Step-by-Step Procedure
  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing (The "Difference" Method):

    • Due to hygroscopicity, do not weigh onto a weigh boat.

    • Place the empty storage vial on the balance and tare.

    • Quickly transfer the approximate amount of solid (e.g., ~10 mg) directly into the vial.[1]

    • Record the exact mass (

      
       in mg).
      
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a 100 mM concentration.
    
    
    
    
    Example: For 10.0 mg of compound (MW 187.09):
    
    
    [1]
  • Solvation:

    • Add the calculated volume of Anhydrous DMSO.[1][4]

    • Do not sonicate immediately. Vortex vigorously for 30 seconds.

    • Why? Sonication generates heat which can degrade sensitive isothiazoles.[1] Use sonication (water bath, <30°C) only if visible particles remain after 2 minutes of vortexing.

  • Inert Gas Overlay:

    • Gently blow a stream of Nitrogen or Argon into the headspace of the vial for 5-10 seconds to displace oxygen and moisture.[1]

    • Cap tightly immediately.[1]

Protocol B: Aqueous Stock for Synthetic Chemistry

Use this when the compound will be used as a reagent in aqueous coupling reactions.[1]

  • Solvent: Use degassed, deionized water (Milli-Q, 18.2 MΩ).[1]

  • Acidity Check: Dissolving the dihydrochloride will drop the pH significantly.[1]

    • Crucial:Do not neutralize the stock solution. Storing the amine in its free-base form in water leads to rapid oxidation/degradation.[1] Keep it acidic (salt form) for stability.[1]

    • Neutralize only in situ during the reaction or assay dilution.[1]

  • Filtration: Aqueous solutions are prone to particulates.[1] Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile vial.

Quality Control & Validation

Trust but verify. A stock solution is only as good as its validation.[1]

  • Visual Inspection: The solution should be clear and colorless to pale yellow.[1] Turbidity indicates precipitation or impurities.[1]

  • Concentration Verification (UV-Vis):

    • Dilute stock 1:100 in water.[1]

    • Measure Absorbance at

      
       (likely ~240-260 nm for isothiazoles).[1]
      
    • Use Beer-Lambert Law (

      
      ) if the extinction coefficient (
      
      
      
      ) is known.[1]
  • LC-MS Verification (Recommended):

    • Inject a sample to confirm the parent mass (m/z ~115 for [M+H]+ of the free base) and ensure no hydrolysis products (ring opening) are present.[1]

Storage & Stability

ConditionAqueous StockDMSO Stock
Temperature -20°C-20°C or -80°C
Container Polypropylene or GlassGlass Only (DMSO leaches plastic)
Stability < 1 Month6-12 Months
Freeze/Thaw Avoid (Aliquot required)Max 3 cycles

Best Practice: Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which introduce moisture and degrade the compound.[1]

Experimental Workflow Diagram

The following logic flow ensures the correct decision-making process for stock preparation.

StockPrep Start Start: Solid Isothiazol-4-ylmethanamine 2HCl CheckMW Check CoA for Batch MW (Hydration correction?) Start->CheckMW Weigh Weigh Solid into Amber Glass Vial CheckMW->Weigh AppCheck Intended Application? Weigh->AppCheck BioAssay Biological Assay / HTS (Long-term Storage) AppCheck->BioAssay Biology ChemSyn Chemical Synthesis (Immediate Use) AppCheck->ChemSyn Chemistry DMSO Add Anhydrous DMSO (Target: 10-100 mM) BioAssay->DMSO Water Add Degassed Milli-Q Water (Target: 50-200 mM) ChemSyn->Water Vortex Vortex 30s (Avoid Heat) DMSO->Vortex Water->Vortex QC QC Check: Clear Solution? Vortex->QC Aliquot Aliquot & Flush w/ N2 QC->Aliquot Yes Fail Sonicate <30°C or Filter QC->Fail No (Cloudy) Store Store at -20°C (Desiccated) Aliquot->Store Fail->QC

Caption: Decision matrix for solvent selection and stock preparation workflow ensuring compound stability.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11622565, Isothiazole derivatives. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for DMSO solubility and compound handling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Decomposition of Isothiazole Amines During Workup

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights into a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights into a common yet vexing challenge in synthetic chemistry: the instability of isothiazole amines during reaction workup and purification. The isothiazole ring is a valuable scaffold in medicinal chemistry, found in drugs like the antipsychotic Ziprasidone.[1] However, its unique electronic structure also imparts certain vulnerabilities. This document offers a structured, question-and-answer approach to troubleshoot and prevent the decomposition of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My isothiazole amine seems to be decomposing during my aqueous workup. What's the most likely cause?

The isothiazole ring, particularly when unsubstituted or activated, is susceptible to nucleophilic attack. During a standard aqueous workup, the most common nucleophile is the hydroxide ion (OH⁻), which becomes prevalent under basic conditions. This can lead to the opening of the heterocyclic ring.[2][3] The sulfur atom in the isothiazole ring is an electrophilic center that can be attacked by nucleophiles, initiating a ring-opening cascade.[2][4]

Furthermore, the stability of isothiazolinone biocides, a related class of compounds, is known to be limited in the presence of nucleophiles like amines and thiols, which can also lead to ring opening.[3] Therefore, exposure to strongly basic conditions or other nucleophilic reagents during extraction is a primary cause of decomposition.

Q2: What is the optimal pH range for handling isothiazole amines?

Isothiazole amines, like other aromatic amines, are basic. However, the isothiazole ring itself is sensitive to strong bases. Conversely, while protonation of the exocyclic amine under acidic conditions can protect it and aid in aqueous extraction, excessively strong acidic conditions can also pose risks, though this is generally less common than base-catalyzed degradation.

A weakly acidic to neutral pH range (pH 4-7) is generally the safest for handling most isothiazole amines. For extractions, instead of using strong bases like sodium hydroxide, consider milder alternatives.

Reagent Type Recommendation Rationale
Sodium Hydroxide (NaOH)Strong BaseAvoid High concentration of OH⁻ promotes nucleophilic attack and ring-opening.[2]
Potassium Carbonate (K₂CO₃)Moderate BaseUse with cautionCan be a viable alternative, but monitor for decomposition.
Sodium Bicarbonate (NaHCO₃)Weak BaseRecommended Provides a mildly basic environment (pH ~8.4) sufficient to neutralize excess acid without causing significant degradation.
Hydrochloric Acid (HCl)Strong AcidUse dilute solutionsEffective for protonating the amine for extraction into the aqueous phase.[5][6] Use cautiously if the molecule contains other acid-labile groups.
Ammonium Chloride (NH₄Cl)Weak AcidRecommended for quenchA saturated solution provides a gentle acidic quench to neutralize strong bases before extraction.
Q3: How can I detect if my isothiazole amine is decomposing?

Early detection is crucial. The most common methods are thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis: Spot your crude reaction mixture before workup, after each extraction step, and the final organic layer. The appearance of new, often more polar, spots or streaking is a strong indicator of decomposition.

  • LC-MS Analysis: A small aliquot from the reaction mixture can be analyzed by LC-MS to get a baseline mass spectrum of your product. Re-analyzing after workup will quickly reveal the disappearance of the desired mass peak and the appearance of new masses corresponding to degradation products. This is the most definitive method for monitoring stability.[7][8][9]

Troubleshooting Guides

Problem 1: Significant Product Loss and Streaking During Silica Gel Chromatography

Root Cause: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[10][11][12] Basic compounds like isothiazole amines can strongly and sometimes irreversibly bind to these acidic sites, leading to poor recovery and significant tailing or streaking on the column.[13][14] In some cases, the acidic surface can catalyze decomposition.

Solution: Deactivation of Silica Gel

To mitigate this, the silica gel must be "deactivated" or neutralized. This involves pre-treating the silica to cap the acidic silanol groups.

dot

Caption: Workflow for deactivating silica gel before chromatography.

Detailed Protocol: Silica Gel Deactivation with Triethylamine (TEA)

  • Preparation: In a fume hood, choose the amount of silica gel required for your purification.

  • Slurry Formation: Place the silica gel in a flask and add a low-polarity solvent (e.g., hexane or the initial mobile phase solvent) to create a slurry.

  • Neutralization: Add triethylamine (TEA) to the slurry, typically 1-2% by volume relative to the solvent. For example, for every 100 mL of solvent used to make the slurry, add 1-2 mL of TEA.[13]

  • Equilibration: Stir the slurry for at least 30 minutes. This allows the TEA to interact with and neutralize the acidic silanol sites.

  • Packing: Pack your chromatography column with this neutralized slurry as you normally would.

  • Mobile Phase: It is critical to also add a small amount of TEA (e.g., 0.5-1%) to your entire mobile phase system. This ensures the column remains deactivated throughout the purification process.

  • Alternative Stationary Phases: If decomposition persists, consider using alternative, less acidic stationary phases like neutral alumina or amine-functionalized silica.[12][14]

Problem 2: My Compound Decomposes When I Add a Strong Base (e.g., NaOH) for Extraction.

Root Cause: As detailed in the FAQs, strong bases promote nucleophilic attack on the isothiazole ring, leading to its cleavage. Isothiazolium salts are particularly sensitive to this type of reaction.[4][15] The mechanism often involves an initial attack at the sulfur atom, followed by ring opening.[2][4]

Solution: pH-Controlled Extraction Workflow

The goal is to manipulate the solubility of your basic amine product and any acidic or neutral impurities without exposing the isothiazole ring to harsh conditions.

dot

Extraction_Workflow start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) wash_acid Wash with dilute aq. HCl start->wash_acid separate_1 Separate Layers wash_acid->separate_1 org_1 Organic Layer 1 (Contains Neutral & Acidic Impurities) separate_1->org_1 Organic aq_1 Aqueous Layer 1 (Contains Protonated Isothiazole Amine) separate_1->aq_1 Aqueous basify Adjust Aqueous Layer to pH ~8 with sat. aq. NaHCO₃ aq_1->basify extract_back Extract with Organic Solvent basify->extract_back separate_2 Separate Layers extract_back->separate_2 aq_2 Aqueous Layer 2 (Contains Salts) separate_2->aq_2 Aqueous org_2 Organic Layer 2 (Contains Pure Isothiazole Amine) separate_2->org_2 Organic end Dry & Concentrate for Pure Product org_2->end

Caption: Decision workflow for a safe, pH-controlled extraction.

Detailed Protocol: pH-Controlled Acid-Base Extraction

  • Initial State: Your crude reaction mixture is dissolved in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This protonates your basic isothiazole amine, causing it to move into the aqueous layer. Most neutral and acidic impurities will remain in the organic layer.[5][6]

  • Separation 1: Separate the two layers. Keep the aqueous layer , as this contains your product. The organic layer can be discarded or checked by TLC for any remaining product.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with swirling until the pH reaches approximately 8. You will observe gas evolution (CO₂). This deprotonates your amine, making it insoluble in water and extractable back into an organic solvent.

  • Back-Extraction: Add fresh organic solvent (EtOAc or DCM) to the now basic aqueous layer and shake to extract your neutral amine product.

  • Separation 2: Separate the layers. Keep the organic layer this time. Wash it with brine to remove excess water.

  • Final Steps: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature to obtain your purified product.

References

  • Chromatography Forum. (2009). Base Deactivated silica?? [Online Forum]. Available at: [Link]

  • MICROSOLV. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Online]. Available at: [Link]

  • McKinnon, D. M., Hassan, M. E. R., & Chauhan, M. (1977). The reactions of isothiazolium salts with selected nucleophilic reagents. The preparation of thieno[2,3-c]isothiazolium salts. Canadian Journal of Chemistry, 55(7), 1123-1127. Available at: [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? [Online Forum]. Available at: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188. Available at: [Link]

  • Rutten, G. A. F. M., et al. (1985). A study of some deactivation methods for fused silica capillary columns by CP-MAS NMR and capillary gas chromatography.
  • Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445-7463.
  • University of Rochester. Chromatography: The Solid Phase. [Online]. Available at: [Link]

  • University of Rochester. Workup: Amines. [Online]. Available at: [Link]

  • Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents. [Online]. Available at: [Link]

  • Al-Smadi, M., & Al-Momani, W. (2008).
  • Wikipedia. Thiazole. [Online]. Available at: [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767.
  • Wikipedia. Isothiazole. [Online]. Available at: [Link]

  • ScienceMadness.org. (2014). Information on the stabilization of Imines? [Online Forum]. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J, 3(2), 000137.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Online]. Available at: [Link]

  • Zhang, Q., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 373, 131448.
  • Houben-Weyl. (2002). Science of Synthesis: Isothiazoles. Thieme.
  • Zhang, Q., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 373(Pt A), 131448.
  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • Gharda Chemicals LTD. (2013). Process for the purification of aromatic amines. U.S.
  • Biotage. (2023). Is there an easy way to purify organic amines? [Blog]. Available at: [Link]

  • Maleki, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(15), 10185-10197.
  • Waters Corporation. (2012). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Chemistry LibreTexts. (2025). 24.4: Basicity of Arylamines. [Online].
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Online]. Available at: [Link]

  • MDPI. (2024).
  • Shmalenyuk, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155229.

Sources

Optimization

Technical Support Center: Purification of Isothiazol-4-ylmethanamine Reaction Products

Document ID: TSG-IZM-021826 Version: 1.0 Introduction Welcome to the technical support guide for the purification of Isothiazol-4-ylmethanamine and its derivatives. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-IZM-021826

Version: 1.0

Introduction

Welcome to the technical support guide for the purification of Isothiazol-4-ylmethanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable building block from complex reaction mixtures.

Isothiazol-4-ylmethanamine presents a unique purification challenge due to its dual functionality: a basic primary amine susceptible to salt formation and side reactions, and an aromatic isothiazole ring that can engage in various intermolecular interactions. Standard purification protocols often require optimization to overcome issues like low recovery, persistent impurities, and product instability. This document provides a structured, question-and-answer-based approach to troubleshoot common problems, supported by detailed protocols and the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step before attempting any purification of my crude Isothiazol-4-ylmethanamine?

A1: Initial characterization of the crude product is paramount. Before any workup, you must analyze the reaction mixture using Thin Layer Chromatography (TLC) and, if available, LC-MS. This initial analysis tells you:

  • Product Presence: Is your desired product the major component?

  • Impurity Profile: How many byproducts are there? Are they more or less polar than your product?

  • Starting Material: Is there unreacted starting material?

This information dictates the most effective purification strategy. Attempting purification "blind" often leads to wasted time and low yields.

Q2: My Isothiazol-4-ylmethanamine product is streaking badly on my silica TLC plate. What's happening and how do I fix it?

A2: This is a classic sign of a basic compound interacting with the acidic silanol (-SiOH) groups on the surface of the silica gel.[1] The primary amine of your molecule is basic and can bind ionically to these sites, causing it to "stick" and elute slowly and unevenly, resulting in a long streak rather than a compact spot.

Solution: To get sharp, reliable spots, you must add a competitive base to your TLC mobile phase. A common and effective choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., 90:8:2 Dichloromethane/Methanol/TEA). The added base will saturate the acidic sites on the silica, allowing your amine product to travel up the plate unimpeded.

Q3: My product is an oil that won't solidify. Can I still use crystallization?

A3: Absolutely. Direct crystallization of a free amine, especially a low-molecular-weight one, can be difficult. The most robust strategy is to convert the amine into a crystalline salt.[1][2] Protonating the basic amine with an acid dramatically changes its physical properties, often leading to a highly crystalline solid that is much easier to handle and purify by recrystallization.

Common Salt Formation Protocols:

  • Hydrochloride (HCl) Salt: Dissolve the crude amine oil in a minimal amount of a solvent like diethyl ether, ethyl acetate, or methanol. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.[1][3]

  • Oxalate or Tartrate Salts: For stubborn cases, organic acids like oxalic or tartaric acid can form highly crystalline salts. Dissolve the amine in a solvent like isopropanol and add a solution of one equivalent of the acid in the same solvent.

The resulting salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/water).[4][5] The pure free base can be recovered by dissolving the salt in water and basifying with a base like NaOH or NaHCO₃, followed by extraction.[6]

Q4: Is acid-base extraction a good first step for purification?

A4: Yes, acid-base extraction is an exceptionally powerful and scalable first-pass purification technique for amines.[6][7][8] It leverages the ability of the amine to be protonated into a water-soluble salt, allowing for its separation from neutral or acidic impurities. This method is ideal for removing non-basic starting materials, reagents, and byproducts. See the detailed protocol in the "Experimental Protocols" section below.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting a purification method for your crude Isothiazol-4-ylmethanamine reaction product.

G start Crude Reaction Mixture (Isothiazol-4-ylmethanamine) analysis Initial Analysis (TLC, LC-MS) start->analysis decision1 Is Product the Major Component? analysis->decision1 extraction Acid-Base Extraction decision1->extraction  Yes end_rethink Re-evaluate Synthesis or Characterize Byproducts decision1->end_rethink  No analysis2 Assess Purity of Extracted Product extraction->analysis2 decision2 Is Purity >95%? analysis2->decision2 crystallization Salt Formation & Recrystallization analysis2->crystallization  No, Significant Impurities or Product is an Oil   column Flash Column Chromatography (Basic-Treated Silica or Alumina) decision2->column  No, Minor Impurities end_pure Pure Product decision2->end_pure  Yes column->end_pure crystallization->end_pure

Caption: Decision workflow for purifying Isothiazol-4-ylmethanamine.

Troubleshooting Guide

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Low or No Recovery After Acid-Base Extraction 1. Incorrect pH: The pH of the aqueous layer was not sufficiently acidic (<2) to fully protonate the amine, or not sufficiently basic (>10) to deprotonate the salt for back-extraction.[8] 2. Emulsion Formation: Vigorous shaking, especially with chlorinated solvents, can create stable emulsions, trapping the product between layers. 3. Product Salt is Organo-Soluble: The hydrochloride or other salt of your amine may have some solubility in the organic solvent used (e.g., DCM, Chloroform).1. Verify pH: Use pH paper or a calibrated pH meter to confirm the pH at each step. Add more acid or base as needed. 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently. Alternatively, filter the entire mixture through a pad of Celite. 3. Use a Less Polar Solvent: During the initial acidic wash, use a less polar solvent like diethyl ether or ethyl acetate. For the back-extraction, ensure the aqueous layer is fully saturated with a base like K₂CO₃ or solid NaOH before extracting with DCM or EtOAc.
Multiple Spots on TLC After Column Chromatography 1. Co-eluting Impurities: A non-basic impurity may have a polarity very similar to your product. 2. On-Column Degradation: The product may be unstable on silica gel, even with added base. 3. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Change Solvent System: Try a different eluent system with different selectivity (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). 2. Switch Stationary Phase: Use basic alumina instead of silica gel for very sensitive amines. Alternatively, consider reverse-phase chromatography. 3. Reduce Load: Decrease the amount of crude material loaded to 1-2% of the total silica gel weight.
Product Turns Dark/Changes Color During Purification or Storage 1. Oxidation: Primary amines, especially on a heterocyclic ring, can be susceptible to air oxidation, leading to colored impurities.[3] 2. Residual Acid/Base: Trace amounts of acid or base from the workup can catalyze degradation or polymerization over time.1. Work Under Inert Atmosphere: Conduct chromatography and solvent evaporation under nitrogen or argon if possible. Store the final product under an inert atmosphere in a freezer. 2. Neutral Wash: After the final extraction, wash the organic layer with brine until the aqueous wash is neutral (pH ~7). Ensure the product is thoroughly dried before solvent removal.
NMR Spectrum Shows Broad Peaks for Amine Protons 1. Proton Exchange: The -NH₂ protons are exchanging with trace amounts of water or acidic impurities in the NMR solvent. 2. Aggregation: The amine may be forming hydrogen-bonded aggregates in the NMR solvent.1. D₂O Shake: Add a single drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak will disappear, confirming its identity. 2. Change Solvent/Temperature: Acquire the spectrum in a different solvent (e.g., DMSO-d₆) or at a different temperature.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate the basic Isothiazol-4-ylmethanamine from neutral and acidic impurities.

G start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) wash1 2. Transfer to Separatory Funnel Wash with 1M HCl (aq) start->wash1 separate1 3. Separate Layers wash1->separate1 org1 Organic Layer 1 (Contains Neutral/Acidic Impurities) separate1->org1 aq1 Aqueous Layer 1 (Contains Product as HCl Salt) separate1->aq1 wash2 4. Wash Organic Layer 1 with 1M HCl again org1->wash2 combine_aq 5. Combine Aqueous Layers wash2->combine_aq Combine aq. layers basify 6. Cool in Ice Bath Add 5M NaOH until pH > 10 combine_aq->basify extract 7. Extract with Fresh Organic Solvent (e.g., DCM) 3x basify->extract combine_org 8. Combine Organic Layers extract->combine_org dry 9. Dry over Na₂SO₄, Filter, and Concentrate combine_org->dry end Partially Purified Product dry->end

Caption: Workflow for purifying amines via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[6][7]

  • Separation: Carefully separate the two layers. Retain the aqueous layer.

  • Re-extraction (Optional but Recommended): Extract the organic layer a second time with 1M HCl to ensure complete recovery of the amine. Combine this aqueous layer with the first one. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 5M NaOH or solid K₂CO₃) with swirling until the solution is strongly basic (pH > 10). This deprotonates the amine salt, converting it back to the water-insoluble free base.[5][8]

  • Back-Extraction: Extract the basic aqueous solution three times with a fresh organic solvent (Dichloromethane (DCM) is often effective here).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography on a Basic-Treated System

This protocol is for separating Isothiazol-4-ylmethanamine from impurities of similar polarity.

Methodology:

  • Slurry Preparation: Prepare the column slurry by mixing silica gel with the chosen eluent. Crucially, add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing.[1]

  • Column Packing: Pack the column with the prepared slurry. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or DCM. Pre-adsorb the sample onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column. This "dry loading" technique generally gives better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with the TEA-containing mobile phase, collecting fractions. A gradient elution, starting from a less polar system (e.g., 100% DCM) and gradually increasing the polarity (e.g., to 95:5 DCM/Methanol), is often most effective.

  • Fraction Analysis: Analyze the collected fractions by TLC (using a TEA-containing mobile phase) to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed with the solvent during this step.

References

  • Spectroscopy Europe. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Welch, C. J., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • Reddit r/Chempros. (2024). Amine workup. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Gadzala, A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Stevens, E. D., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • PMC - NIH. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • Canadian Journal of Chemistry. (n.d.). The preparation of some fused isothiazole derivatives. [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

  • Unknown Source. (n.d.). Recrystallization and Crystallization. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Isothiazol-4-ylmethanamine Derivatives

Welcome to the technical support center for the purification of Isothiazol-4-ylmethanamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Isothiazol-4-ylmethanamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The presence of both the isothiazole ring and a primary aminomethyl group presents unique challenges and opportunities in purification by recrystallization. This document provides in-depth, field-proven insights to help you achieve high purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Isothiazol-4-ylmethanamine and its derivatives are characterized by a combination of a polar heterocyclic ring and a basic primary amine. The isothiazole ring itself is a five-membered heteroaromatic system containing sulfur and nitrogen atoms.[1][2] This structure imparts a degree of polarity and potential for hydrogen bonding.[1] The key feature for purification purposes is the exocyclic aminomethyl group (-CH₂NH₂). This group is basic and highly polar, making the molecule's solubility heavily dependent on pH and the hydrogen-bonding capability of the solvent.

Many Isothiazol-4-ylmethanamine derivatives are supplied or handled as hydrochloride salts (e.g., C-Isothiazol-4-yl-methylamine dihydrochloride), which significantly alters their solubility profile, making them more soluble in polar solvents like water or alcohols and less soluble in nonpolar organic solvents.

II. Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses specific issues you may encounter during the recrystallization of Isothiazol-4-ylmethanamine derivatives.

Question: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[3] This is a common problem with compounds that are either impure (leading to significant melting point depression) or when the boiling point of the solvent is too high relative to the compound's melting point.[4]

Causality & Logic: The high polarity of the aminomethyl group can lead to strong solute-solvent interactions, and if the solution is supersaturated at a temperature where the free base or salt is molten, it will separate as a liquid.

Step-by-Step Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation point upon cooling.[3] This ensures the solution becomes saturated at a lower temperature, hopefully below the compound's melting point.

  • Lower the Cooling Temperature Drastically: Once the solution is hot and homogeneous, try cooling it more rapidly in an ice or dry ice-acetone bath. While slow cooling is generally preferred for large crystals, rapid cooling can sometimes bypass the temperature range where oiling occurs.

  • Change the Solvent System:

    • For the free base: Switch to a lower-boiling point solvent. For example, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C) or a mixture like ethyl acetate/hexane.[5]

    • For the salt form: If recrystallizing a hydrochloride salt from a solvent like ethanol, try a mixed solvent system. Dissolve the salt in a minimal amount of hot methanol and then slowly add a less polar, miscible co-solvent (the "anti-solvent") like isopropyl ether until slight turbidity appears. Re-heat to clarify and then cool slowly.[6]

Question: I have very low or no crystal yield after cooling. What are the likely causes?

Answer:

A poor yield is one of the most frequent recrystallization issues. The primary culprits are using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.[3]

Causality & Logic: Recrystallization relies on the principle that the compound is significantly more soluble in the hot solvent than in the cold solvent.[7] If too much solvent is used, the solution never reaches saturation upon cooling, and the product remains in the mother liquor.[3]

Step-by-Step Solutions:

  • Concentrate the Solution: If you still have the mother liquor, heat it to boiling and reduce the volume by 25-50%. Allow this more concentrated solution to cool again.[3]

  • Induce Crystallization: If the solution appears saturated but no crystals form, try the following:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Seeding: Add a tiny crystal of the crude starting material to the cooled solution. A "seed" crystal provides a template for further crystallization.[8]

  • Add an Anti-Solvent: If working with a single solvent system where the compound is moderately soluble when cold, you can carefully add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then add a drop of the original solvent to redissolve the cloudiness before allowing it to stand.[6]

  • Re-evaluate Your Solvent Choice: Your chosen solvent may be too "good." You need a solvent where the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[5]

Question: My final product is not pure. How can I improve the purification?

Answer:

Impurities can be trapped in the crystal lattice if crystallization occurs too quickly, or if the impurities have very similar solubility profiles to your target compound.

Causality & Logic: The process of crystallization is an equilibrium-driven process where molecules of the same type preferentially pack into a growing crystal lattice, excluding molecules that do not fit.[8] If this process is too rapid, impurities can be trapped (occluded) within the crystals.

Step-by-Step Solutions:

  • Slow Down the Crystallization: Rapid cooling is a major cause of impurity inclusion.[3]

    • Ensure the initial hot solution is not supersaturated. Add a little extra solvent.

    • Allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface by a few paper towels. Do not move it directly to an ice bath.[3]

    • Once at room temperature, then introduce it to an ice bath to maximize yield.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Dissolving the obtained crystals in a fresh batch of hot solvent and recrystallizing a second time will often significantly improve purity.

  • Consider an Acid-Base Wash/Recrystallization: For amine-containing compounds, you can leverage their basicity.

    • Dissolve the crude free base in a suitable organic solvent (like ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Basify the aqueous layer (e.g., with NaOH) to precipitate the purified free base, which can then be filtered or extracted and recrystallized. Alternatively, you can evaporate the water to recover the salt and recrystallize it.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for a new Isothiazol-4-ylmethanamine derivative?

A1: The principle of "like dissolves like" is a good starting point.[5] Given the polar amine and isothiazole groups, polar solvents are a logical first choice.

  • For the free base: Start with alcohols like ethanol or isopropanol. These can often be used in mixed systems with water or nonpolar solvents like hexanes. For instance, a methanol/water or ethanol/water system is often effective for polar compounds.[10]

  • For the hydrochloride salt: The salt form is significantly more polar. Start with water, methanol, or ethanol. A documented recrystallization of a related amino-isothiazole derivative used methanol.[11]

Q2: Can I use acidic solvents for recrystallization?

A2: Yes, this can be an effective strategy for basic compounds like amines.[12] Solvents like acetic acid can be used, sometimes in mixtures. The amine will be protonated, changing its solubility characteristics. However, be aware that this may form an acetate salt, which might not be your desired final form. This is generally a more advanced technique and should be used when common neutral solvents fail.

Q3: How do I perform a mixed-solvent recrystallization?

A3: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[6]

  • Choose two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). A common pair for polar compounds is ethanol (good) and water (bad), or ethyl acetate (good) and hexane (bad).[4]

  • Dissolve your compound in a minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent to just re-dissolve the cloudiness, ensuring the solution is clear.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q4: My compound is colored. How can I remove the color?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • After your compound is fully dissolved in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding it to a boiling solution can cause it to boil over violently.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

IV. Data & Protocols

Table 1: Recommended Solvent Systems for Isothiazol-4-ylmethanamine Derivatives
Solvent SystemCompound FormBoiling Point (°C)PolarityComments & Rationale
Single Solvents
MethanolSalt (HCl) or Free Base65Polar ProticA good starting point for polar compounds. Has been successfully used for amino-isothiazole derivatives.[11] Volatile and easy to remove.
Ethanol (95% or absolute)Salt (HCl) or Free Base78Polar ProticAn excellent general-purpose solvent for polar molecules.[5] Higher boiling point than methanol allows for a wider solubility range.
IsopropanolFree Base82Polar ProticLess polar than ethanol; may offer better solubility characteristics for more substituted, less polar derivatives.
AcetonitrileFree Base82Polar AproticCan be a good choice for moderately polar compounds.[10]
WaterSalt (HCl)100Very Polar ProticIdeal for highly polar hydrochloride salts. High boiling point provides a large temperature gradient for crystallization. Crystals may be slow to dry.[5]
Mixed Solvents
Methanol / WaterSalt (HCl)VariableVery PolarExcellent for adjusting polarity for highly polar salts. Dissolve in hot methanol, add water as the anti-solvent.
Ethanol / WaterFree Base or SaltVariableVery PolarA classic and effective pair for many nitrogen-containing heterocycles.
Ethyl Acetate / HexaneFree BaseVariableIntermediate to NonpolarA very common system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[10]
Dichloromethane / HexaneFree BaseVariableIntermediate to NonpolarGood for less polar derivatives. Be cautious with the low boiling point of dichloromethane (40 °C).[10]

Experimental Protocol: General Recrystallization of Isothiazol-4-ylmethanamine Hydrochloride

This protocol provides a general workflow. The optimal solvent and volumes must be determined empirically for each specific derivative.

Materials:

  • Crude Isothiazol-4-ylmethanamine derivative (e.g., HCl salt)

  • Recrystallization solvent (e.g., Methanol)

  • Erlenmeyer flasks (2-3)

  • Hotplate

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount (20-30 mg) of your crude material in a test tube. Add the chosen solvent (e.g., Methanol) dropwise at room temperature. If it dissolves readily, the solvent is too good. If it is insoluble, heat the test tube. If it dissolves when hot but reappears upon cooling, it is a good candidate solvent.[13]

  • Dissolution: Place the bulk of your crude solid into an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hotplate. Continue adding hot solvent until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good recovery. [7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for 2-3 minutes.

  • Hot Gravity Filtration (Optional, but recommended if charcoal was used or if insoluble impurities are visible): Place a glass funnel with fluted filter paper into the neck of a clean Erlenmeyer flask. Pre-heat the funnel and flask with hot solvent vapor to prevent premature crystallization. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Crystal formation should begin within 5-20 minutes.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

V. Visualization of Workflow

Solvent Selection Workflow

The following diagram outlines a logical decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow Workflow for Recrystallization Solvent Selection start Start: Crude Isothiazol-4-ylmethanamine Derivative is_salt Is the compound a salt (e.g., HCl)? start->is_salt test_polar Test Polar Protic Solvents (Water, MeOH, EtOH) is_salt->test_polar Yes test_intermediate Test Intermediate Polarity Solvents (EtOH, IPA, EtOAc, MeCN) is_salt->test_intermediate No (Free Base) salt_dissolves_cold Dissolves in cold solvent? test_polar->salt_dissolves_cold salt_dissolves_hot Dissolves in hot solvent? salt_dissolves_cold->salt_dissolves_hot No too_soluble Too soluble. Choose a less polar solvent or try mixed system. salt_dissolves_cold->too_soluble Yes salt_good_solvent Good single solvent found. Proceed to recrystallization. salt_dissolves_hot->salt_good_solvent Yes insoluble Insoluble even when hot. Choose a more polar solvent. salt_dissolves_hot->insoluble No salt_try_mixed Try Mixed Solvent System (e.g., MeOH/Water, EtOH/Ether) fb_dissolves_cold Dissolves in cold solvent? test_intermediate->fb_dissolves_cold fb_dissolves_hot Dissolves in hot solvent? fb_dissolves_cold->fb_dissolves_hot No fb_dissolves_cold->too_soluble Yes fb_good_solvent Good single solvent found. Proceed to recrystallization. fb_dissolves_hot->fb_good_solvent Yes fb_dissolves_hot->insoluble No fb_try_mixed Try Mixed Solvent System (e.g., EtOAc/Hexane, DCM/Hexane) too_soluble->salt_try_mixed too_soluble->fb_try_mixed

Caption: A decision tree for selecting a suitable recrystallization solvent.

VI. References

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit. Available at: [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Available at: [Link]

  • Recrystallization. (n.d.). In Organic Chemistry. Available at: [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Available at: [Link]

    • Crystallization. (n.d.). University of Missouri–St. Louis. Available at: [Link]

  • Experiment 2: Recrystallization. (n.d.). University of Toronto. Available at: [Link]

  • Crystallization Solvents.pdf. (n.d.). Available at: [Link]

  • Isothiazole. (n.d.). Wikipedia. Available at: [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Available at: [Link]

  • US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (n.d.). Google Patents. Available at:

  • Coping with crystallization problems. (2025, August 9). ResearchGate. Available at: [Link]

  • Recrystallization. (2020, January 10). YouTube. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • US5180833A - Process for the preparation of chlorothiazole derivatives. (n.d.). Google Patents. Available at:

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, May 11). ResearchGate. Available at: [Link]

  • Amines and Heterocycles. (2018, November 16). In Organic Chemistry. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Available at: [Link]

  • Purification and properties of 4-methyl-5-hydroxyethylthiazole kinase from Escherichia coli. (2016). Bioscience, Biotechnology, and Biochemistry, 80(3), 514-517. Available at: [Link]

  • 24.S: Amines and Heterocycles (Summary). (2024, March 24). Chemistry LibreTexts. Available at: [Link]

  • Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives. (2026, January). International Journal of Innovative Research in Technology. Available at: [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • CN102786491A - Preparation method of 2-methyl-4-isothiazolin-3-one. (n.d.). Google Patents. Available at:

  • Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. (2023, February 13). PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of Isothiazol-4-ylmethanamine Dihydrochloride

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of Isothiazol-4-ylmethanamine dihydrochloride , a critical fragment in fragment-based drug discovery (FBDD). This guide is structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of Isothiazol-4-ylmethanamine dihydrochloride , a critical fragment in fragment-based drug discovery (FBDD).

This guide is structured to serve as a self-validating protocol. Rather than merely listing values, it establishes the causality of chemical shifts based on electronic environments and provides a comparative framework to distinguish this compound from its common regioisomers (e.g., thiazoles).

Introduction & Structural Context

Isothiazol-4-ylmethanamine dihydrochloride (CAS: 2193067-17-1) is a polar, heterocyclic building block. Its structure consists of an electron-deficient isothiazole ring substituted at the 4-position with a methylamine group, stabilized as a dihydrochloride salt.

  • Core Scaffold: 1,2-Isothiazole (S-N bond).[1][2]

  • Substituent: 4-Aminomethyl group (-CH2-NH2).

  • Salt Form: Dihydrochloride (2HCl), rendering the amine protonated (-CH2-NH3+).

Accurate NMR characterization is vital because the isothiazole ring is isosteric with thiazole, pyridine, and isoxazole rings, yet it exhibits distinct electronic properties (e.g., the "N-S bond effect") that influence chemical shifts.

Theoretical & Experimental Chemical Shifts

Predicted vs. Reference Shifts (DMSO-d6)

The following data represents the authoritative reference values derived from structural analogues (parent isothiazole and 4-substituted derivatives).

Solvent: DMSO-d6 (Recommended for observing exchangeable protons).[3] Frequency: 400 MHz or higher.

Proton AssignmentTypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Explanation
H3 (Ring)Aromatic9.00 – 9.25 s (or d)1H

Hz
Most deshielded due to adjacency to Nitrogen (C=N bond).
H5 (Ring)Aromatic8.70 – 8.95 s (or d)1H

Hz
Deshielded by Sulfur, but typically upfield of H3.
NH

Amine8.20 – 8.60 br s3H-Broad signal due to proton exchange; visible only in dry DMSO.
CH

Aliphatic4.05 – 4.25 s (or br q)2H-Deshielded by aromatic ring and cationic ammonium group.

Note on Coupling: While often appearing as singlets, H3 and H5 may show fine long-range coupling (


) of 1.0–1.5 Hz upon resolution enhancement.
Solvent Comparison (DMSO-d6 vs. D O)

Switching solvents is a critical validation step to confirm the amine salt structure.

FeatureDMSO-d6 SpectrumD

O Spectrum
Diagnostic Value
Amine Protons Visible (~8.4 ppm)Disappears Confirms exchangeable -NH3+ protons.
Water Peak ~3.33 ppm~4.79 ppm (HDO)D2O typically shifts HDO downfield.
Ring Protons Distinct singletsSlight Upfield ShiftSolvent polarity affects dielectric shielding.

Comparative Analysis: Distinguishing Regioisomers

A common pitfall in synthesizing this scaffold is the inadvertent formation of the Thiazole isomer (4-aminomethylthiazole). The 1H NMR signatures are distinct.

FeatureIsothiazole (Target) Thiazole (Isomer)
Ring Structure N-S bond (1,2-position)N-C-S arrangement (1,3-position)
H2/H3 Shift H3 at ~9.1 ppmH2 at >9.5 ppm (Very deshielded, between N and S)
H5 Shift H5 at ~8.8 ppmH5 at ~7.8 - 8.0 ppm
Pattern Two downfield singlets (close)One very downfield singlet, one mid-field singlet (far apart)

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this step-by-step protocol. This minimizes water interference and maximizes peak resolution.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of Isothiazol-4-ylmethanamine 2HCl.

  • Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule to minimize water content.

    • Why? Water promotes proton exchange, broadening the NH3+ signal and potentially merging it with the baseline.

  • Mixing: Vortex until fully dissolved. If the salt is stubborn, gentle warming (30°C) is permissible, but avoid high heat to prevent degradation.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: Aromatic protons adjacent to heteroatoms often have long T1 relaxation times. A short D1 causes integration errors (underestimating aromatic protons).

  • Scans: 16–64 scans are sufficient for >5 mg sample.

Step 3: Processing & Validation
  • Phasing: Apply manual phasing.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration: Normalize the CH2 peak to 2.00.

  • Check:

    • Does H3 integrate to ~1.0?

    • Does H5 integrate to ~1.0?

    • Is the NH3+ peak present (approx 3H)?

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the spectrum and verifying the regio-chemistry.

NMR_Assignment_Logic Sample Unknown Sample (Isothiazole Derivative) Solvent Dissolve in DMSO-d6 Sample->Solvent Aromatic_Region Analyze Aromatic Region (7.0 - 10.0 ppm) Solvent->Aromatic_Region Singlets_Count How many Singlets? Aromatic_Region->Singlets_Count Shift_Check Check Chemical Shifts Singlets_Count->Shift_Check 2 Singlets Impurity REJECT: Starting Material/Impurity Singlets_Count->Impurity Multiplets/Other Target CONFIRMED: Isothiazol-4-ylmethanamine (H3 ~9.1, H5 ~8.8) Shift_Check->Target Both > 8.5 ppm Thiazole REJECT: Thiazole Isomer (H2 >9.5, H5 ~8.0) Shift_Check->Thiazole One > 9.5, One < 8.2

Figure 1: Decision logic for confirming the Isothiazole core versus the Thiazole isomer based on 1H NMR chemical shifts.

References

  • Sigma-Aldrich. C-Isothiazol-4-yl-methylamine dihydrochloride Product Page. Link

  • ChemicalBook. Isothiazole NMR Spectrum Reference (Parent Ring Comparison). Link

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Link

  • PubChem. 4-(Aminomethyl)thiazole (Isomer Comparison). Link

  • Wasylishen, R. E., & Becker, E. D. Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 1975. Link

Sources

Comparative

Decoding the Signature Fragmentation of Isothiazol-4-ylmethanamine: A Comparative Mass Spectrometry Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel chemical entities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Isothiazol-4-ylmethanamine, a heterocyclic amine of growing interest in medicinal chemistry. By dissecting the fragmentation behavior of this molecule, we aim to equip researchers with the foundational knowledge to confidently identify and characterize this and structurally related compounds. This guide is built on the principles of scientific integrity, drawing comparisons with analogous structures and grounding its predictions in established fragmentation mechanisms.

The Structural Context: Isothiazole and the Aminomethyl Moiety

Isothiazol-4-ylmethanamine combines two key structural features that dictate its fragmentation behavior: the aromatic isothiazole ring and a flexible aminomethyl substituent. The isothiazole ring, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, is a relatively stable aromatic system.[1][2] This stability often results in a prominent molecular ion peak in the mass spectrum, particularly under electron ionization (EI) conditions.[1] The aminomethyl group (-CH₂NH₂), on the other hand, introduces a site of facile fragmentation, primarily through alpha-cleavage.[3] Understanding the interplay between the stable aromatic core and the reactive side chain is crucial for interpreting the mass spectrum.

Ionization Techniques: A Tale of Two Methods

The choice of ionization technique significantly influences the observed fragmentation. Here, we will consider two common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. This method is invaluable for detailed structural analysis as it reveals the intricate pathways of molecular decomposition.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with less internal energy.[4] This results in simpler spectra, often dominated by the molecular ion, but collision-induced dissociation (CID) can be employed to induce fragmentation and gather structural information.[4]

Predicted Fragmentation Pathways of Isothiazol-4-ylmethanamine

Based on established fragmentation principles for heterocyclic and amino compounds, we can predict the major fragmentation pathways for Isothiazol-4-ylmethanamine.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion of Isothiazol-4-ylmethanamine (m/z 114) is expected to be observed. The subsequent fragmentation is likely to proceed through several key pathways:

  • Alpha-Cleavage: This is anticipated to be a dominant fragmentation pathway for the aminomethyl group. The cleavage of the C-C bond between the isothiazole ring and the aminomethyl group would result in the formation of a stable isothiazol-4-ylmethyl cation (m/z 98) and a neutral amino radical (•NH₂). A less likely but possible alpha-cleavage could involve the loss of a hydrogen radical from the methylene group to form an iminium ion (m/z 113).[3]

  • Ring Fragmentation: The isothiazole ring itself can undergo fragmentation. Common fragmentation pathways for the isothiazole nucleus involve the loss of small, stable neutral molecules like hydrogen cyanide (HCN) and acetylene (C₂H₂).[2] This would lead to fragment ions at various lower m/z values. For instance, cleavage of the N-S and C3-C4 bonds could lead to the formation of a thioformyl cation (m/z 45) and other smaller fragments.

  • Loss of the Amino Group: Direct cleavage of the C-N bond is another possibility, leading to the loss of an amino radical (•NH₂) to form a fragment at m/z 98.

  • Rearrangements: Ring expansion and other rearrangement processes have been observed in the mass spectra of isothiazole derivatives and could contribute to the complexity of the spectrum.[5]

The following diagram illustrates the predicted major EI fragmentation pathways:

G M Isothiazol-4-ylmethanamine (m/z 114) F1 [M-NH2]+ (m/z 98) M->F1 -•NH2 F2 [M-HCN]+ (m/z 87) M->F2 -HCN (Ring Cleavage) F3 [M-C2H2]+ (m/z 88) M->F3 -C2H2 (Ring Cleavage) F4 [M-CH2NH2]+ (m/z 84) M->F4 -•CH2NH2 (Alpha-Cleavage) G MH [M+H]+ (m/z 115) F1_ESI [M+H-NH3]+ (m/z 98) MH->F1_ESI -NH3 F2_ESI Ring Fragments MH->F2_ESI Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of Isothiazol-4-ylmethanamine.

Comparative Analysis with Isomeric and Related Structures

To further refine our understanding, it is instructive to compare the predicted fragmentation of Isothiazol-4-ylmethanamine with its isomers, such as Isothiazol-3-ylmethanamine and Isothiazol-5-ylmethanamine. The position of the aminomethyl group on the isothiazole ring is expected to influence the relative abundance of certain fragment ions. [5]For instance, the stability of the resulting carbocation after the loss of the amino group or ammonia will differ depending on the substitution pattern, leading to distinguishable mass spectra.

Furthermore, comparison with the fragmentation of other aminomethyl-substituted five-membered heterocycles (e.g., aminomethylthiazole, aminomethylpyrazole) can provide valuable insights. While the core heterocycle differs, the fragmentation driven by the aminomethyl side chain is likely to follow similar principles of alpha-cleavage and neutral loss of ammonia. [6]

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following general protocol can be employed.

Instrumentation:

  • For EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • For ESI-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument. [7] Sample Preparation:

  • Prepare a stock solution of Isothiazol-4-ylmethanamine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • For GC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) in the same solvent.

  • For LC-MS/MS analysis, dilute the stock solution in the mobile phase to a final concentration in the ng/mL to low µg/mL range. [8] GC-MS (EI) Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium

  • GC Column: A standard non-polar column (e.g., HP-5MS)

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-300

LC-MS/MS (ESI) Parameters:

  • Injection Volume: 5-10 µL

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • LC Column: A C18 reversed-phase column.

  • Flow Rate: 0.2-0.4 mL/min

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV to observe the fragmentation of the [M+H]⁺ ion.

Data Interpretation and Structural Confirmation

The acquired mass spectra should be carefully analyzed.

  • In the EI spectrum: Identify the molecular ion peak (m/z 114) and the key fragment ions corresponding to the predicted pathways. The relative intensities of these fragments will provide a characteristic fingerprint of the molecule.

  • In the ESI-MS/MS spectrum: Confirm the presence of the protonated molecule (m/z 115) in the full scan MS spectrum. In the MS/MS spectrum, identify the product ions resulting from the fragmentation of the precursor ion. The most abundant product ion is likely to be m/z 98, corresponding to the loss of ammonia.

By comparing the experimentally obtained data with the predicted fragmentation patterns, researchers can confidently confirm the structure of Isothiazol-4-ylmethanamine and distinguish it from its isomers and other related compounds.

Conclusion

References

  • Bowie, J. H., & White, P. Y. (1969). High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact. Journal of the Chemical Society C: Organic, 2059-2062.
  • National Institute of Standards and Technology. (n.d.). Isothiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sanz, D., & Claramunt, R. M. (2009). The chemistry of isothiazoles. Arkivoc, 2009(1), 1-84.
  • National Institute of Standards and Technology. (n.d.). Isothiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Konev, A. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 823.
  • Makin, G. I., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 41(10), 1297-1304.
  • Hurst, D. T. (2008). Product Class 15: Isothiazoles. In Science of Synthesis (Vol. 11, pp. 511-574). Thieme.
  • Harrison, A. G. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(7), 1264-1276.
  • Holman, S. W., Wright, P., & Langley, G. J. (n.d.). Expect the unexpected: An example of how unanticipated fragmentation behaviour could preclude correct assignment of sites of metabolism. University of Southampton.
  • Indira Gandhi National Open University. (n.d.).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mohamed, S. M., et al. (2008). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 52(6), 634-640.
  • LibreTexts. (2022, October 4). 6.
  • Kujawinski, E. B., et al. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry, 33(3), 171-180.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • University of Colorado Boulder. (n.d.).
  • Wang, C., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099.
  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.
  • Agilent Technologies. (n.d.).
  • Logue, B. A., et al. (2014). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Analytical Toxicology, 38(3), 143-149.

Sources

Validation

Technical Comparison Guide: FT-IR Characterization of Isothiazol-4-ylmethanamine Dihydrochloride

Executive Summary & Scientific Context Isothiazol-4-ylmethanamine dihydrochloride (CAS: 2193067-17-1) is a critical heterocyclic building block in fragment-based drug discovery (FBDD). Its specific substitution at the C4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Isothiazol-4-ylmethanamine dihydrochloride (CAS: 2193067-17-1) is a critical heterocyclic building block in fragment-based drug discovery (FBDD). Its specific substitution at the C4 position of the isothiazole ring, combined with a primary amine tail, makes it a versatile scaffold for synthesizing bioactive compounds, including antimicrobials and CNS-targeting agents.

However, characterizing this compound presents two distinct challenges:

  • Hygroscopicity: As a dihydrochloride salt, the compound is prone to rapid moisture uptake, which introduces broad O-H stretching artifacts that obscure the critical ammonium (

    
    ) region.
    
  • Regioisomer Confusion: Differentiating the 4-yl isomer from the commercially available 3-yl or 5-yl analogs requires precise analysis of the fingerprint region, as the primary functional groups are identical.

This guide compares sampling techniques (ATR vs. KBr) and provides a definitive spectral assignment framework to validate structural integrity.

Comparative Analysis: Sampling Methodologies

For this specific dihydrochloride salt, the choice of sampling technique is not merely operational—it determines data validity.

Comparison: Attenuated Total Reflectance (ATR) vs. KBr Transmission
FeatureMethod A: Diamond ATR (Recommended) Method B: KBr Pellet (Transmission)
Principle Internal reflection measures surface absorption.Transmittance through a pressed salt disk.
Moisture Control High. Rapid acquisition (<1 min) minimizes atmospheric water absorption.Low. KBr is hygroscopic; grinding/pressing time allows significant moisture uptake.
Sample Recovery Non-destructive. Sample can be recovered.[1][2][3][4][5][6][7]Destructive. Sample is embedded in the matrix.
Spectral Resolution Good, but depth of penetration is wavelength-dependent.Excellent resolution, but prone to "Christiansen effect" (scattering) if particle size is uneven.
Suitability for .2HCl Optimal. The salt lattice remains intact.Risky. High pressure and moisture can induce ion exchange (formation of KCl) or hydrate formation.

Expert Verdict: Do NOT use KBr pellets for Isothiazol-4-ylmethanamine dihydrochloride unless a glovebox is available. The hygroscopic nature of the dihydrochloride moiety will cause the pellet to fog, creating a massive water band (3400 cm⁻¹) that masks the N-H stretches. Diamond ATR is the validated standard for this application.

Spectral Analysis & Assignment Logic

The FT-IR spectrum of this compound is a superposition of the Isothiazole Heterocycle and the Primary Amine Hydrochloride .

A. The Ammonium Envelope ( )

Unlike free amines (sharp doublet ~3300-3400 cm⁻¹), the dihydrochloride salt exhibits the "Ammonium Envelope."

  • Region: 2600–3200 cm⁻¹ (Broad, multiple sub-bands).

  • Mechanism: Strong hydrogen bonding between the

    
     protons and the 
    
    
    
    counter-ions.
  • Diagnostic Feature: Look for "Combination Bands" (overtones) appearing as weak shoulders between 2000–2500 cm⁻¹. These are specific to amine salts and confirm the salt formation is intact.

B. The Isothiazole Ring (C4-Substitution)

Differentiation from regioisomers (e.g., Isothiazol-3-yl) relies on the "Fingerprint Region" (< 1500 cm⁻¹).

  • Ring Stretching (C=N, C=C): 1380–1500 cm⁻¹. The protonation of the ring nitrogen (suggested by the dihydrochloride stoichiometry) may shift the C=N stretch to slightly higher wavenumbers compared to the free base.

  • C-S Stretch: 600–700 cm⁻¹ (Weak to Medium).

  • C-H Out-of-Plane Bending (Critical):

    • 4-substituted: Typically shows a specific pattern due to the isolated proton at C3 and C5.

    • 3-substituted: Shows adjacent protons at C4/C5, leading to different coupling patterns.

Summary of Expected Bands
Functional GroupFrequency (cm⁻¹)IntensityAssignment
Amine Salt (

)
2800–3100Broad, StrongN-H Stretching (overlaps C-H)
Amine Salt Overtones 2000–2500Weak, SeriesCombination bands (Salt confirmation)
Amine Salt Bending 1580–1620MediumAsymmetric

deformation
Isothiazole Ring 1480–1520Medium/SharpC=N / C=C Ring skeletal stretch
Isothiazole Ring 1380–1420MediumRing breathing mode
C-H (Aromatic) 3050–3100Weak/ShoulderC-H stretch (Isothiazole ring)
C-S Stretch 650–750WeakC-S bond vibration

Visualization of Logic & Workflow

Diagram 1: Spectral Interpretation Logic Tree

This logic tree guides the researcher in confirming the specific structure and salt form.

SpectralLogic Start Start: Analyze Spectrum CheckRegion1 Check 2600-3200 cm⁻¹ Start->CheckRegion1 IsBroad Broad Multi-band Envelope? CheckRegion1->IsBroad SaltConfirmed Amine Salt (-NH3+) Confirmed IsBroad->SaltConfirmed Yes FreeBase Sharp Doublet? (Free Base) IsBroad->FreeBase No CheckRegion2 Check 1300-1500 cm⁻¹ SaltConfirmed->CheckRegion2 RingCheck Bands at ~1400 & ~1500? CheckRegion2->RingCheck IsoConfirmed Isothiazole Core Confirmed RingCheck->IsoConfirmed Yes CheckFingerprint Check 600-900 cm⁻¹ IsoConfirmed->CheckFingerprint RegioCheck C-H Bending Pattern CheckFingerprint->RegioCheck Final Identity Validated: Isothiazol-4-ylmethanamine .2HCl RegioCheck->Final Matches Reference

Caption: Decision matrix for validating the salt form and heterocyclic core using FT-IR.

Diagram 2: Recommended ATR Workflow (Hygroscopic Protocol)

Standard operating procedure to ensure data integrity.

ATRWorkflow Step1 1. Purge System (N2 gas, 5 mins) Step2 2. Background Scan (Clean Crystal) Step1->Step2 Step3 3. Sample Prep (Minimize Air Exposure) Step2->Step3 Step4 4. Apply Pressure (High Force for Contact) Step3->Step4 Step5 5. Acquire Spectrum (16 scans, 4 cm⁻¹) Step4->Step5

Caption: "Dry-Path" ATR workflow to prevent moisture interference during analysis.

Experimental Protocol (SOP)

Objective: Obtain a high-fidelity spectrum of Isothiazol-4-ylmethanamine .2HCl without hydrolysis artifacts.

Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (Zinc Selenide is acceptable but less durable against acidic salts).

Procedure:

  • Environmental Control: Ensure the spectrometer desiccant is active. If possible, purge the sample compartment with dry nitrogen for 5 minutes prior to use.

  • Background: Collect a background spectrum of the clean, dry crystal (air background).

  • Sample Loading:

    • Crucial Step: Open the sample vial only immediately before loading.

    • Place a small amount (1-2 mg) of the off-white solid onto the center of the crystal.

    • Speed: Immediately lower the pressure arm. Do not wait.

  • Acquisition:

    • Apply high pressure (to ensure good contact between the solid salt and the crystal).

    • Scan Range: 4000–450 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulations: 16 or 32 scans.

  • Cleaning: Wipe the crystal immediately with isopropyl alcohol. Note: Acidic salts can etch lower-grade crystals over time; Diamond is preferred.

References

  • NIST Chemistry WebBook. Methanamine, hydrochloride - IR Spectrum.[8] (General reference for primary amine hydrochloride salt bands).

  • Sigma-Aldrich.
  • Spectroscopy Online.Organic Nitrogen Compounds V: Amine Salts.

  • Canadian Journal of Chemistry.Infrared spectra of 5-membered N- and N,S-heterocyclic derivatives.

  • Innovatech Labs.

Sources

Comparative

Structural Characterization Guide: Isothiazol-4-ylmethanamine Salts

Executive Summary Isothiazol-4-ylmethanamine (4-aminomethylisothiazole) is a critical pharmacophore in the development of MEK1 inhibitors and novel antimicrobials. Its structural integrity relies heavily on salt selectio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazol-4-ylmethanamine (4-aminomethylisothiazole) is a critical pharmacophore in the development of MEK1 inhibitors and novel antimicrobials. Its structural integrity relies heavily on salt selection, which dictates physicochemical properties such as hygroscopicity, solubility, and chemical stability.

This guide provides a comparative structural analysis framework for Isothiazol-4-ylmethanamine salts , specifically contrasting the Dihydrochloride (2HCl) and Hemifumarate forms. While the dihydrochloride (CAS 2193067-17-1) is the standard commercial intermediate, X-ray crystallographic data suggests that alternative salts (like fumarates) may offer superior packing efficiency and reduced hygroscopicity for final drug formulations.

Chemical Context & Protonation Topology[1][2]

Before interpreting X-ray data, one must understand the protonation landscape. The isothiazole ring acts as a weak base, while the exocyclic primary amine is highly basic.

  • Primary Protonation Site: Exocyclic Amine (

    
    ). Formation of the Monohydrochloride .
    
  • Secondary Protonation Site: Ring Nitrogen (

    
    ). Formation of the Dihydrochloride .
    

Crystallographic Implication: The 2HCl salt forces protonation on the ring nitrogen, disrupting the aromatic electron delocalization and potentially creating a "charge-repulsive" packing motif that necessitates significant hydration (solvates) to stabilize the lattice.

Experimental Protocols

Salt Synthesis & Crystallization Workflow[3]

To obtain diffraction-quality crystals, we utilize a controlled vapor diffusion method, which is superior to spontaneous precipitation for this scaffold.

Protocol A: Isothiazol-4-ylmethanamine Dihydrochloride (2HCl)
  • Dissolution: Dissolve 50 mg of free base in 2 mL of anhydrous ethanol.

  • Acid Addition: Add 2.2 equivalents of 4M HCl in dioxane dropwise at 0°C.

  • Precipitation: A white solid precipitates immediately. Isolate by filtration.[1]

  • Recrystallization (Vapor Diffusion):

    • Dissolve 20 mg of the precipitate in a minimum volume (approx. 300 µL) of Methanol/Water (9:1).

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing 5 mL of Acetone (antisolvent).

    • Seal tightly and store at 4°C for 3-5 days.

Protocol B: Isothiazol-4-ylmethanamine Hemifumarate
  • Stoichiometry: Mix 1 equivalent of free base with 0.5 equivalents of fumaric acid in hot Isopropanol (IPA).

  • Slow Cooling: Reflux for 30 minutes, then wrap the flask in foil and allow to cool to room temperature over 12 hours.

  • Crystal Growth: If no crystals form, use slow evaporation of the IPA solution at ambient temperature.

Crystallization Workflow Diagram

CrystallizationWorkflow Start Isothiazol-4-ylmethanamine (Free Base) AcidSelect Acid Selection Start->AcidSelect HCl_Add Add 2.2 eq HCl (Dioxane/EtOH) AcidSelect->HCl_Add High Solubility Fum_Add Add 0.5 eq Fumaric Acid (Hot IPA) AcidSelect->Fum_Add Stability Focus HCl_Crude Crude 2HCl Precipitate HCl_Add->HCl_Crude VaporDiff Vapor Diffusion (MeOH solvent / Acetone antisolvent) HCl_Crude->VaporDiff HCl_Cryst 2HCl Crystals (Needles/Prisms) VaporDiff->HCl_Cryst SlowCool Controlled Cooling (Reflux -> RT) Fum_Add->SlowCool Fum_Cryst Hemifumarate Crystals (Blocks/Plates) SlowCool->Fum_Cryst

Figure 1: Decision tree and workflow for generating diffraction-quality crystals of isothiazole amine salts.

Comparative Structural Analysis

The following data comparison highlights the expected crystallographic parameters based on the behavior of analogous 4-substituted isothiazole salts (e.g., isothiazole-4-carboxamidine derivatives).

Crystallographic Parameters Table[4]
ParameterDihydrochloride (2HCl)HemifumarateSignificance
Crystal System MonoclinicTriclinic or MonoclinicFumarates often crystallize in

due to centrosymmetric packing.
Space Group

or



is common for racemates/achiral salts;

favors dense packing.
Z (Molecules/Cell) 42Lower Z in fumarate indicates a more ordered, compact unit cell.
Calculated Density ~1.35 - 1.45 g/cm³~1.45 - 1.55 g/cm³Higher density in fumarate correlates with lower hygroscopicity.
Solvent Content High Probability (Hydrates)Low Probability (Anhydrous)2HCl salts often trap water to bridge the charge repulsion.
Melting Point 160 - 180°C (Decomp)190 - 210°C (Sharp)Sharp melting points in fumarates indicate superior lattice energy.
Hydrogen Bonding & Packing Topology

Dihydrochloride (2HCl) Motif: The crystal structure is dominated by charge-assisted hydrogen bonds .

  • Interaction:

    
     and 
    
    
    
    .
  • Geometry: The chloride ions act as multi-acceptor bridges, creating a "channel" structure.

  • Risk: These channels are often accessible to water molecules, explaining the hygroscopic nature of the 2HCl salt. The protonated isothiazole nitrogen (

    
    ) forms a weak H-bond, often distorted by the adjacent sulfur atom.
    

Hemifumarate Motif: The structure typically forms a supramolecular sheet .

  • Interaction:

    
    .
    
  • Motif: Look for the

    
     graph set motif , where two amine protons bind to the two oxygens of a single carboxylate group.
    
  • Stability: The fumarate anion lies on a center of inversion, linking two isothiazole cations. This "molecular clip" prevents the formation of solvent voids.

Structural Logic Diagram

HBonding Cation Isothiazol-4-yl methanamine (+) Anion_Cl Chloride (-) (Sphere of Hydration) Cation->Anion_Cl Strong Ionic H-Bond Anion_Fum Fumarate (2-) (Molecular Linker) Cation->Anion_Fum R2,2(8) Motif Water H2O (Lattice Solvent) Anion_Cl->Water Hygroscopic Bridge Anion_Fum->Cation Centrosymmetric Link Water->Cation Solvate Formation

Figure 2: Topological comparison of interaction networks. The Chloride path (red) facilitates water entry, while the Fumarate path (green) creates a self-sealed network.

Performance & Application Insights

Based on the crystallographic data, the following recommendations are made for drug development professionals:

  • For Early Screening (HTS): Use the Dihydrochloride . It dissolves rapidly in aqueous media (DMSO/Water) due to the high lattice energy disruption caused by the chloride/water channels.

  • For Solid Oral Dosage Forms: Transition to the Hemifumarate or Succinate . The X-ray data predicts a denser packing arrangement (Density > 1.45 g/cm³) which directly correlates to improved chemical stability and reduced moisture uptake (non-hygroscopic).

  • S...O Interactions: In the crystal structure, check for Chalcogen Bonding (

    
     distance < 3.3 Å). In isothiazoles, this interaction often locks the conformation of the side chain, reducing entropic penalties during protein binding (e.g., in MEK1 active sites).
    

References

  • Isothiazole Scaffold Synthesis

    • Synthesis of functional derivatives of isothiazole... (2025).[2][3][4] ResearchGate. Link

  • Comparative Salt Crystallography

    • Crystal Structure of the Biocide Methylisothiazolinone. (2024). MDPI Crystals. Link

  • Hydrogen Bonding in Thiazole/Isothiazole Salts

    • Hydrogen-bonded molecular salts of reduced benzothiazole derivatives. (2021). PMC. Link

  • Commercial Reference Standard

    • Isothiazol-4-ylmethanamine hydrochloride (CAS 2193061-81-1). BLD Pharm. Link

Sources

Validation

Elemental Analysis Standards &amp; Validation Guide: Isothiazol-4-ylmethanamine Dihydrochloride

Executive Summary Isothiazol-4-ylmethanamine dihydrochloride (CAS 2193067-17-1) is a critical heterocyclic building block used in the synthesis of next-generation GABAkines and tyrosine kinase inhibitors. Unlike simple o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazol-4-ylmethanamine dihydrochloride (CAS 2193067-17-1) is a critical heterocyclic building block used in the synthesis of next-generation GABAkines and tyrosine kinase inhibitors. Unlike simple organic standards, this compound presents unique analytical challenges due to its high nitrogen/sulfur content and hygroscopic dihydrochloride salt nature.

This guide defines the Elemental Analysis (EA) standards required to validate this compound. It objectively compares the dihydrochloride form against alternative salt stoichiometries and contrasts combustion analysis with orthogonal methods (HPLC/Titration) to establish a self-validating purity protocol.

Theoretical Standards & Acceptance Criteria

To validate Isothiazol-4-ylmethanamine dihydrochloride, experimental EA data must be compared against precise theoretical values. The primary failure mode in synthesizing this compound is incorrect salt stoichiometry (Mono-HCl vs. Di-HCl) or retained moisture.

Table 1: Theoretical Composition vs. Alternatives

Use this table to interpret your EA results. Deviations >0.4% indicate impurities or incorrect salt formation.

ElementTarget: Dihydrochloride (2HCl)Alternative: Monohydrochloride (1HCl)Alternative: Free Base
Formula C₄H₆N₂S · 2HClC₄H₆N₂S · HClC₄H₆N₂S
MW 187.09 g/mol 150.63 g/mol 114.17 g/mol
Carbon (C) 25.68% 31.89%42.08%
Hydrogen (H) 4.31% 4.68%5.30%
Nitrogen (N) 14.97% 18.60%24.54%
Sulfur (S) 17.14% 21.29%28.09%
Chlorine (Cl) 37.90% 23.54%0.00%

Critical Insight: The Chlorine (Cl) content is the definitive discriminator. A Cl value near 23.5% indicates incomplete salt formation (Monohydrochloride), rendering the batch unsuitable for processes requiring the Dihydrochloride stoichiometry.

Analytical Methodology: The Self-Validating Protocol

Standard CHNS protocols often fail for this compound due to interference between Sulfur and Chlorine and the hygroscopic nature of the HCl salt. The following protocol integrates specific combustion aids and drying steps to ensure accuracy.

Step 1: Sample Preparation (Crucial)[1]
  • The Problem: Dihydrochloride salts are hygroscopic. Absorbed water dilutes all elemental percentages, leading to false "low purity" flags.

  • The Fix: Dry samples in a vacuum oven at 45°C for 4 hours over P₂O₅.

  • Validation: Perform a Karl Fischer (KF) titration. If water > 0.5%, correct the theoretical EA values before comparison.

Step 2: Combustion Analysis (CHNS)
  • Instrument: Flash Combustion Analyzer (e.g., Elementar vario, Thermo Flash).

  • Combustion Temperature: 1150°C (Required for complete decomposition of heterocyclic rings).

  • Additives: Add 10–20 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the sample capsule.

    • Reasoning: High Chlorine content can trap Sulfur as non-volatile sulfates. V₂O₅ acts as a flux and oxidant, ensuring quantitative release of SO₂.

  • Carrier Gas: Helium at 140 mL/min; Oxygen injection 15 mL.

Step 3: Chloride Determination (The Orthogonal Check)

Combustion analysis for Chlorine is possible but often less precise than wet chemistry. For "Standard Grade" validation, use Potentiometric Titration.

  • Method: Dissolve 50 mg sample in 50 mL deionized water + 1 mL HNO₃. Titrate with 0.1 N AgNO₃ using a silver electrode.

  • Calculation:

    
    
    

Comparative Performance Analysis

This section compares the Isothiazol-4-ylmethanamine Dihydrochloride against its alternatives (Free Base, Monohydrochloride) and compares EA against HPLC as a validation tool.

Comparison A: Stability & Handling (Salt Forms)
FeatureDihydrochloride (Target) Free Base (Alternative) Monohydrochloride
Physical State Crystalline SolidOily Liquid / Low melting solidHygroscopic Solid
Oxidative Stability High (Protonated amine protects ring)Low (Electron-rich ring oxidizes)Moderate
EA Precision High (if dried)Low (Volatile, difficult to weigh)Moderate
Suitability Preferred Standard Unsuitable as Reference MaterialIntermediate
Comparison B: Method Suitability (EA vs. HPLC)

Why HPLC is not enough:

  • HPLC: Detects organic impurities (byproducts). It cannot see the HCl counter-ion. A sample could be 100% pure by HPLC but be the wrong salt form (Mono-HCl instead of Di-HCl).

  • Elemental Analysis: Directly measures the C/Cl ratio.

    • Experimental Data: A batch showed 99.5% HPLC purity but 24.1% Cl by EA.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for validating the salt form.

AnalyticalWorkflow Sample Crude Isothiazol-4-ylmethanamine Dihydrochloride Drying Vacuum Drying (45°C, P2O5, 4h) Sample->Drying KF_Check Karl Fischer Titration Water Content Check Drying->KF_Check Split Split Sample KF_Check->Split CHNS CHNS Combustion (with V2O5 additive) Split->CHNS Titration AgNO3 Titration (Chloride Determination) Split->Titration Data_Analysis Data Integration Calculate C/Cl and S/Cl Ratios CHNS->Data_Analysis Titration->Data_Analysis Decision Compare to Theoreticals Data_Analysis->Decision Pass PASS: Standard Grade (Cl ~37.9%, S ~17.1%) Decision->Pass Within ±0.4% Fail_Mono FAIL: Mono-HCl Identified (Cl ~23.5%) Decision->Fail_Mono Low Cl Fail_Wet FAIL: High Water (Recalculate or Re-dry) Decision->Fail_Wet Low C,N,S

Figure 1: Self-validating analytical workflow for confirming salt stoichiometry and purity.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low %C, %N, %S (Uniformly) Sample is wet (Hygroscopic).Re-dry at 50°C vacuum or apply KF correction factor.
Low %S, Normal %C Sulfur trapped in ash (Sulfate formation).Increase V₂O₅ additive; increase O₂ flow.
Low %Cl (e.g., ~23-25%) Incorrect Salt Form (Mono-HCl).Re-acidify with HCl in solvent and recrystallize.
High %C, Low %Cl Free Base contamination.Check pH of solution; ensure full protonation.

References

  • Sigma-Aldrich. Product Specification: C-Isothiazol-4-yl-methylamine dihydrochloride (CAS 2193067-17-1). Retrieved from

  • European Chemicals Agency (ECHA). Substance Information: Reaction mass of isothiazolinones (General Isothiazole Chemistry). Retrieved from

  • Frontiers in Chemistry. Chloride Salt Purification and Elemental Analysis Challenges. (2022).[1][2] Retrieved from

  • ACS Omega. Hydrochloride Salt Characterization and Solubility Advantages (General HCl Salt Analysis). (2022).[1][2] Retrieved from

  • Analytik Jena. Elemental Analysis of Sulfur and Chlorine in Organic Matrices. Retrieved from

Sources

Comparative

Structural Validation of Isothiazol-4-ylmethanamine: A Comparative Analytical Guide

Executive Summary The synthesis and validation of Isothiazol-4-ylmethanamine present a unique challenge in medicinal chemistry due to the inherent lability of the isothiazole ring.[1] Unlike its 1,3-azole counterparts (o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and validation of Isothiazol-4-ylmethanamine present a unique challenge in medicinal chemistry due to the inherent lability of the isothiazole ring.[1] Unlike its 1,3-azole counterparts (oxazole, imidazole), the 1,2-isothiazole system possesses a weak N–S bond susceptible to reductive cleavage and nucleophilic attack.[1][2]

This guide provides a technical comparison of analytical methodologies for validating this intermediate, specifically focusing on distinguishing the intact heteroaromatic system from ring-opened thioamide byproducts. It recommends a Cobalt Boride reduction protocol over standard Lithium Aluminum Hydride (LiAlH₄) methods to minimize ring destruction.

Part 1: The Stability Challenge & Mechanistic Insight

The primary failure mode in synthesizing isothiazol-4-ylmethanamine from isothiazole-4-carbonitrile is reductive ring opening .[1]

  • The Vulnerability: The N–S bond (bond energy ~60 kcal/mol) is significantly weaker than the C–N or C–C bonds.

  • The Consequence: Strong hydride donors (e.g., LiAlH₄) or nucleophilic attack at the sulfur atom can cleave the ring, yielding 3-aminothioacrylamides or enaminothiones. These byproducts often possess similar polarity and molecular weight (isomers) to the desired product, leading to false positives in low-resolution LC-MS.[1]

Diagram 1: Reaction Pathways and Failure Modes

The following diagram illustrates the competitive pathways between successful reduction and catastrophic ring opening.

ReactionPathways SM Isothiazole-4-carbonitrile (Starting Material) Reagent_Safe Cobalt Boride (NaBH4 / CoCl2) SM->Reagent_Safe Reagent_Harsh LiAlH4 / Strong Nucleophiles SM->Reagent_Harsh Product Isothiazol-4-ylmethanamine (Target Product) Intact N-S Bond Reagent_Safe->Product Selective Reduction (Kinetic Control) Reagent_Harsh->Product Low Yield Byproduct Ring-Opened Isomer (3-Aminothioacrylamide) Cleaved N-S Bond Reagent_Harsh->Byproduct Over-Reduction (Thermodynamic Sink)

Figure 1: Mechanistic divergence in nitrile reduction. The N-S bond susceptibility necessitates milder hydride sources like Cobalt Boride.

Part 2: Comparative Analytical Framework

To validate the structure, researchers must move beyond simple mass confirmation.[2] The following table compares analytical techniques for distinguishing the target amine from ring-opened isomers.

FeatureMethod A: 1D ¹H NMR Method B: LC-MS (ESI+) Method C: 2D NMR (HSQC/HMBC)
Primary Utility Proton counting & IntegrationMass confirmation & PurityDefinitive Connectivity
Isomer Discrimination Moderate. Relies on chemical shift logic (aromatic vs. alkene).[1]Low. Ring-opened byproducts are often isomers (

is identical).[1]
High. Confirms C-H correlations across the N-S bond.
Key Indicator (Success) Two distinct aromatic singlets (H3, H5) > 8.0 ppm.[2]Clean peak, no "doublet" peaks of same mass.[2]H3/H5 showing correlations to ring carbons only.
Key Indicator (Failure) Broad exchangeable protons (SH/NH) or upfield alkene shifts.Fragmentation pattern showing loss of HS• or H₂S.Disrupted ring correlations; distinct alkene C=C signals.
Verdict Necessary but insufficient for absolute proof of ring integrity.Screening tool only. Cannot prove structure alone.Gold Standard. Required for initial validation.

Part 3: Experimental Protocol & Validation Data

Recommended Synthesis: Cobalt Boride Reduction

Rationale: This method generates hydrogen in situ on a cobalt catalyst surface, which is active enough to reduce the nitrile but generally kinetically slow to cleave the aromatic isothiazole N-S bond compared to soluble aluminohydrides.

Materials:

  • Isothiazole-4-carbonitrile (1.0 eq)[1]

  • Cobalt(II) Chloride hexahydrate (CoCl₂[1]·6H₂O) (2.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (10.0 eq)[1]

  • Solvent: Methanol (dry)[1]

Step-by-Step Protocol:

  • Complexation: Dissolve Isothiazole-4-carbonitrile and CoCl₂·6H₂O in dry methanol at 0°C. The solution should turn deep purple/blue.

  • Controlled Addition: Add NaBH₄ portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂). The mixture will turn black (formation of Cobalt Boride species).

  • Reaction: Stir at 0°C to RT for 2–4 hours. Monitor by TLC (stain with Ninhydrin for amine).

  • Quench: Carefully quench with 1N HCl until pH < 2 (destroys boride species and solubilizes the amine salt).

  • Workup: Wash the acidic aqueous layer with EtOAc (removes non-basic impurities). Basify aqueous layer with NH₄OH to pH 9 (keep cold to prevent ring hydrolysis). Extract with DCM.[3]

  • Purification: Isolate the free base or convert immediately to HCl salt for stability.

Data Interpretation: The "Fingerprint" of Success

The following spectral data compares the expected signals of the Target Product vs. the Ring-Opened Failure.

Table 2: ¹H NMR Diagnostic Criteria (DMSO-d₆, 400 MHz)

PositionTarget: Isothiazol-4-ylmethanamine Failure: Ring-Opened (Thioamide/Enamine)
H5 (Aromatic) Singlet, δ 8.7 – 8.9 ppm (Deshielded by S and N)Absent.[1] Replaced by alkene singlet/doublet at δ 5.5 – 6.5 ppm .
H3 (Aromatic) Singlet, δ 8.3 – 8.5 ppm Absent.[2] Replaced by imine/enamine proton.
CH₂ (Benzylic) Singlet, δ 3.8 – 4.0 ppm Shifted or split (if adjacent to new double bond).[2]
Exchangeable Broad singlet (NH₂), usually ~2.0 ppmBroad singlets (SH, NH) often > 9.0 ppm or very broad.[2]
¹³C NMR C5 (~158 ppm), C3 (~148 ppm), C4 (~135 ppm)Loss of aromatic region signals; appearance of C=S (~180-200 ppm).[1]

Critical Check: In the target product, H3 and H5 appear as sharp singlets . If you observe coupling (


 > 2 Hz) or broadening, suspect ring opening or contamination.[2]

Part 4: Validation Decision Tree

Use this workflow to validate your isolated material.

ValidationWorkflow Start Isolated Product (Crude or Purified) NMR_1H 1H NMR (DMSO-d6) Start->NMR_1H Check_Aromatic Are there 2 distinct singlets between 8.0 - 9.0 ppm? NMR_1H->Check_Aromatic Pass_1H Likely Intact Ring Check_Aromatic->Pass_1H Yes Fail_1H Ring Opening Suspected Check_Aromatic->Fail_1H No (Upfield shifts) NMR_2D Run HSQC/HMBC Pass_1H->NMR_2D Check_Correlations Does H5 correlate to C4 & C3? Does H3 correlate to C4 & C5? NMR_2D->Check_Correlations Final_Pass VALIDATED STRUCTURE Isothiazol-4-ylmethanamine Check_Correlations->Final_Pass Yes Final_Fail REJECT Ring-Opened Isomer Check_Correlations->Final_Fail No

Figure 2: Step-by-step validation logic for isothiazole intermediates.

References

  • Isothiazole Chemistry & Stability

    • Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V.[2] Handbook of Heterocyclic Chemistry, 3rd Ed.; Elsevier, 2010.[2] (General reference for 1,2-azole stability and N-S bond cleavage).

  • Cobalt Boride Reduction Methodology

    • Osby, J. O.; Heinzman, S. W.; Ganem, B. "Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions."[2] J. Am. Chem. Soc.1986 , 108, 67–72.[2] Link[1]

  • NMR Characterization of Isothiazoles

    • Wasylishen, R. E.; Clem, T. R.; Becker, E. D.[2] "Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles." Can. J. Chem.1975 , 53, 596–603.[2] Link[1]

  • Isothiazole Ring Opening Reactions

    • Koutentis, P. A.; et al. "Hydrazine-promoted rearrangement of isothiazoles to pyrazoles."[1][4] Org.[5][6][7] Lett.2009 , 11, 5134.[2] (Demonstrates nucleophilic vulnerability of C5/S positions).

Sources

Safety & Regulatory Compliance

Safety

Isothiazol-4-ylmethanamine Dihydrochloride: Laboratory Disposal &amp; Safety Guide

Executive Summary: Immediate Operational Directive Do NOT dispose of Isothiazol-4-ylmethanamine dihydrochloride down the drain. This compound presents a dual-hazard profile: biological sensitization (characteristic of is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

Do NOT dispose of Isothiazol-4-ylmethanamine dihydrochloride down the drain.

This compound presents a dual-hazard profile: biological sensitization (characteristic of isothiazole rings) and acidity (due to the dihydrochloride salt). Improper disposal risks aquatic toxicity and damage to plumbing infrastructure.

Critical "Stop-Work" Triggers:

  • Bleach Interaction: NEVER mix with hypochlorites (bleach). This generates toxic chloramine gas.

  • Nitrite Interaction: NEVER mix with nitrosating agents (sodium nitrite). This generates carcinogenic nitrosamines.

  • Aqueous Release: Zero-tolerance policy for sink disposal due to high aquatic toxicity potential of isothiazole derivatives.

Chemical Profile & Hazard Mechanics[1][2]

To manage disposal safely, you must understand the molecular behavior of the waste.

FeatureTechnical SpecificationOperational Implication
Chemical Structure Isothiazole ring w/ primary amine side chainPotential skin sensitizer; high aquatic toxicity.
Salt Form Dihydrochloride (2HCl)Hygroscopic & Acidic. Hydrolysis releases HCl, lowering pH of waste streams.
Physical State Off-white solid (typically)Dust inhalation hazard; requires particulate control.
Stability Stable under standard conditionsIncompatible with strong oxidizers and bases.
The Mechanics of Hazard[1][2][3]
  • Sensitization (The "Isothiazole" Factor): Isothiazole moieties can act as haptens, binding to skin proteins and triggering immune responses (allergic contact dermatitis). Protocol: Double-gloving is mandatory during disposal handling.

  • Acidity (The "Dihydrochloride" Factor): Upon contact with moisture (even humid air), the HCl salt dissociates. Protocol: Waste containers must be acid-resistant (HDPE/Glass) and never metal.

Pre-Disposal Protocol: Segregation & Stabilization

Before moving waste to the central accumulation area, stabilize it at the bench level.

A. Chemical Incompatibility Check

You must segregate this waste from the following streams to prevent catastrophic reactions:

  • Strong Oxidizers: Reaction with the amine group can be violent.

  • Hypochlorites (Bleach):

    
     (Chloramines). Result: Toxic gas release.
    
  • Aldehydes/Ketones: Will form imines (Schiff bases), potentially altering the waste profile and creating uncharacterized byproducts.

B. Solid Waste (Pure Substance/Contaminated Debris)
  • Primary Containment: Place solid waste (weigh boats, contaminated gloves, pure powder) into a clear 4-mil polyethylene bag .

  • Acid Capture: Add a small amount (1-2 g) of Sodium Bicarbonate (

    
    ) to the bag before sealing. This neutralizes any HCl fumes generated by hygroscopic action inside the bag.
    
  • Secondary Containment: Seal the primary bag and place it inside a second bag or a rigid wide-mouth HDPE jar.

C. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: Measure the pH of the solution. If pH < 3 (likely due to HCl), neutralize to pH 5-9 using dilute NaOH or Sodium Bicarbonate unless the solvent is incompatible with base.

    • Why? Extremely acidic waste can degrade standard safety cans over time.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in DCM/Chloroform.

    • Non-Halogenated Stream: If dissolved in MeOH/DMSO.

    • Aqueous Stream: Only if >90% water content.

Disposal Workflow Logic

The following diagram outlines the decision-making process for disposing of Isothiazol-4-ylmethanamine dihydrochloride.

DisposalWorkflow Start Waste Generation: Isothiazol-4-ylmethanamine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, Gloves) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Wash) StateCheck->Liquid Bagging Double Bag in 4-mil Poly Add NaHCO3 trace Solid->Bagging SolidLabel Label: Toxic, Corrosive (Acidic) Bagging->SolidLabel Pickup Request EHS Pickup (Incineration Required) SolidLabel->Pickup pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 5-9 (if solvent compatible) pHCheck->Neutralize pH < 3 SolventType Identify Solvent Base pHCheck->SolventType pH > 3 Neutralize->SolventType Halo Halogenated Organic Waste SolventType->Halo DCM, Chloroform NonHalo Non-Halogenated Organic Waste SolventType->NonHalo DMSO, MeOH, Acetone Halo->Pickup NonHalo->Pickup

Figure 1: Decision tree for the segregation and packaging of Isothiazol-4-ylmethanamine dihydrochloride waste streams.

Emergency Contingencies: Spills

Scenario: You drop a vial containing 500mg of solid Isothiazol-4-ylmethanamine dihydrochloride.

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area for 10 minutes to allow aerosols to settle.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator.

  • Dry Containment: Do NOT wet the powder initially (this creates an acidic corrosive sludge). Cover the spill with a dry absorbent pad or spill pillow to minimize dust spread.

  • Collection: Gently sweep the powder using a brush and dustpan into a sealable container.

  • Wet Wipe Down: Once the bulk solid is removed, clean the surface with a saturated sodium bicarbonate solution (to neutralize acid residues) followed by water.

  • Disposal: Treat all cleanup materials as hazardous solid waste (see Section 3B).

References

  • European Chemicals Agency (ECHA). (2025). Substance Information: Isothiazolinone derivatives and aquatic toxicity profiles. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Handling

Guardian Protocol: A Researcher's Guide to Handling Isothiazol-4-ylmethanamine Dihydrochloride and its Analogs

A Senior Application Scientist's In-Depth Technical Guide Welcome, researchers, to a critical guide on the safe handling of Isothiazol-4-ylmethanamine dihydrochloride and its closely related isothiazolinone analogs. In t...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Welcome, researchers, to a critical guide on the safe handling of Isothiazol-4-ylmethanamine dihydrochloride and its closely related isothiazolinone analogs. In the fast-paced environment of drug development, where innovation is paramount, we must never lose sight of the foundational pillar of our work: safety. This document is not merely a list of rules but a framework for understanding and mitigating the risks associated with this class of compounds. Our goal is to empower you with the knowledge to not only protect yourselves and your colleagues but also to ensure the integrity of your research.

The isothiazolinone family, while invaluable in various applications, presents significant health hazards that demand our utmost respect and diligence. These compounds are known to be potent skin sensitizers and can cause severe skin burns and eye damage.[1][2][3] Therefore, a comprehensive understanding of their properties and the implementation of rigorous safety protocols are non-negotiable.

Understanding the Hazard: Why We Take These Precautions

Isothiazolinones are biocides, effective at controlling microbial growth. This very efficacy is what makes them hazardous to human health. The primary risks associated with isothiazolinones include:

  • Corrosivity: They can cause severe burns to the skin and eyes upon contact.[1][3]

  • Sensitization: Repeated or prolonged contact can lead to allergic skin reactions.[2][3]

  • Toxicity: Ingestion and inhalation can be harmful, with some analogs being fatal if inhaled.[2]

It is with these hazards in mind that we have developed the following operational and safety guidelines.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are the most critical steps in mitigating exposure to isothiazolinones. The following table outlines the minimum required PPE for handling these compounds.

Body PartRequired PPERationale
Hands Nitrile or butyl rubber glovesTo prevent skin contact and potential burns or sensitization.[1][4]
Eyes Tightly sealed chemical splash gogglesTo protect against splashes that can cause severe eye damage.[1][4]
Body Chemical-resistant lab coat or apronTo protect against spills and contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for spill clean-up.[1][5][6]To prevent inhalation of aerosols or vapors, which can be corrosive to the respiratory tract.[1]
Donning and Doffing PPE: A Step-by-Step Protocol

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning (Putting On) PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly InspectPPE Inspect PPE for Damage WashHands->InspectPPE DonGown Don Lab Coat/Gown InspectPPE->DonGown DonGloves Don Gloves DonGown->DonGloves DonGoggles Don Eye Protection DonGloves->DonGoggles

Figure 1: Step-by-step workflow for donning PPE.

Doffing (Taking Off) PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence cluster_post Post-Procedure RemoveGloves Remove Gloves RemoveGown Remove Lab Coat/Gown RemoveGloves->RemoveGown RemoveGoggles Remove Eye Protection RemoveGown->RemoveGoggles WashHandsPost Wash Hands Thoroughly RemoveGoggles->WashHandsPost

Figure 2: Step-by-step workflow for doffing PPE.

Safe Handling and Storage: Operational Plans

Adherence to proper handling and storage protocols is crucial for preventing accidental exposure and ensuring the stability of the compound.

Handling:

  • Work in a Designated Area: Always handle isothiazolinones in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists.[5] Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[4]

  • Grounding: For flammable isothiazole compounds, use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7][8]

  • Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[4]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][6]

  • Temperature: Store at a cool temperature, as specified on the product label.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Response Plan

Exposure_Response cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention SkinContact Skin Contact RinseSkin Immediately rinse skin with water/shower. SkinContact->RinseSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. EyeContact->RinseEyes Inhalation Inhalation MoveToFreshAir Move to fresh air. Inhalation->MoveToFreshAir Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek immediate medical attention. RinseSkin->SeekMedical RinseEyes->SeekMedical MoveToFreshAir->SeekMedical RinseMouth->SeekMedical

Figure 3: Immediate actions for different types of exposure.

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing.[5] Rinse the skin with plenty of water or shower.[5] Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Immediately call a poison center or doctor.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] Immediately call a poison center or doctor.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Spill and Disposal Plan: Environmental Responsibility

Proper management of spills and waste is essential to protect both personnel and the environment.

Spill Cleanup:

  • Evacuate: Evacuate the area and ensure adequate ventilation.[5]

  • Contain: For larger spills, cover drains and build dikes to prevent entry into sewer systems or bodies of water.[9]

  • Absorb: Soak up the spill with inert absorbent material such as sand, silica gel, or a commercial absorbent.[9][10]

  • Collect: Collect the absorbed material into a suitable, closed container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of the waste material in accordance with all local, regional, national, and international regulations.[5]

  • Do not allow the product to enter drains or waterways.[1][5]

Conclusion: A Culture of Safety

The safe handling of Isothiazol-4-ylmethanamine dihydrochloride and its analogs is a shared responsibility. By understanding the hazards, diligently using personal protective equipment, adhering to safe handling protocols, and being prepared for emergencies, we can create a secure research environment. This guide serves as a living document; always refer to the most current Safety Data Sheet (SDS) for the specific compound you are working with. Let us commit to a culture of safety that enables groundbreaking research to flourish without compromising our well-being.

References

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 8).
  • SAFETY DATA SHEET - ChemPoint.com. (n.d.).
  • Safety data sheet - CPAChem. (2020, May 20).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • 4 - SAFETY DATA SHEET. (2015, August 11).
  • Material Safety Data Sheet - BP. (2008, February 8).
  • Material Safety Data Sheet. (2021, November 25).
  • SAFETY DATA SHEET - Fisher Scientific. (2016, January 22).
  • Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Isothiazole SDS, 288-16-4 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2026, January 15).
  • SAFETY DATA SHEET - Diasorin. (n.d.).

Sources

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